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  • Product: Tetrakis dimethylsilylsilane
  • CAS: 2003-85-2

Core Science & Biosynthesis

Foundational

A Guide to the Multinuclear NMR Spectroscopy of Tetrakis(dimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for tetrakis(dimethylsilyl)silane,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for tetrakis(dimethylsilyl)silane, Si(SiHMe₂)₄. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific principles and practical insights necessary for the accurate characterization of this and other highly branched polysilanes.

Introduction: The Structural Elucidation of a Highly Branched Silane

Tetrakis(dimethylsilyl)silane is a unique, highly symmetrical, and silicon-rich molecule. Its structure, featuring a central quaternary silicon atom bonded to four tertiary dimethylsilyl groups, presents a fascinating case for NMR analysis. Understanding the precise chemical environment of each nucleus is paramount for verifying its synthesis, assessing its purity, and predicting its reactivity. Multinuclear NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the connectivity and electronic environment of the hydrogen, carbon, and silicon atoms within the molecule.[1][2]

This guide will delve into the expected ¹H, ¹³C, and ²⁹Si NMR spectra of tetrakis(dimethylsilyl)silane, providing predicted chemical shifts, multiplicities, and coupling constants based on data from analogous structures and fundamental NMR principles.

Predicted NMR Spectra and Interpretation

The high symmetry of tetrakis(dimethylsilyl)silane (Td point group) simplifies its NMR spectra significantly. All four dimethylsilyl groups are chemically equivalent, as are all eight methyl groups and all four silyl protons. This results in a remarkably simple set of signals for a molecule with 45 atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals: a doublet for the methyl protons and a septet for the silyl protons.

  • Methyl Protons (-CH₃): These 24 equivalent protons are coupled to the single adjacent silyl proton, resulting in a doublet. Based on the closely related tetrakis(trimethylsilyl)silane, the chemical shift is predicted to be around 0.2 ppm .[2] The two-bond coupling constant, ²J(Si-H), is expected to be in the range of 3-4 Hz.

  • Silyl Protons (-SiH): These four equivalent protons are coupled to the six methyl protons of their respective dimethylsilyl group, leading to a septet. The chemical shift for these protons is anticipated to be further downfield, likely in the range of 3.5 - 4.5 ppm , due to the electropositive nature of the silicon atoms.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of tetrakis(dimethylsilyl)silane should exhibit a single signal for the eight equivalent methyl carbons.

  • Methyl Carbons (-CH₃): Based on data for similar dimethylsilyl moieties, the chemical shift for these carbons is predicted to be in the range of -2 to -5 ppm .[3] In a proton-coupled spectrum, this signal would appear as a quartet due to coupling with the three attached protons.

²⁹Si NMR Spectroscopy

The ²⁹Si NMR spectrum is the most informative for characterizing the silicon backbone of the molecule. Two distinct silicon environments are present, and thus two signals are expected in the proton-decoupled spectrum.

  • Central Quaternary Silicon (Si(Si)₄): This silicon atom is in a unique environment, bonded to four other silicon atoms. For permethylated branched oligosilanes, quaternary silicon nuclei typically resonate in the downfield region of the ²⁹Si NMR spectrum.[4] A chemical shift in the range of -130 to -140 ppm is predicted for this central silicon atom.

  • Tertiary Silicon (-SiHMe₂): These four equivalent silicon atoms are each bonded to the central silicon, two methyl groups, and one hydrogen atom. Tertiary silicon atoms in branched polysilanes are generally found upfield from their quaternary counterparts.[5] The chemical shift for these silicon atoms is expected to be in the range of -70 to -80 ppm .

Summary of Predicted NMR Data

The following table summarizes the predicted NMR spectroscopic data for tetrakis(dimethylsilyl)silane.

NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H -CH₃~ 0.2Doublet²J(Si-H) ≈ 3-4
-SiH~ 3.5 - 4.5Septet³J(H-H) ≈ 3-4
¹³C -CH₃-2 to -5Singlet (proton-decoupled)
²⁹Si Si(Si)₄-130 to -140Singlet (proton-decoupled)
-SiHMe₂-70 to -80Singlet (proton-decoupled)

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for tetrakis(dimethylsilyl)silane, the following experimental protocol is recommended.

4.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and has minimal overlapping signals. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable choices.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H, ¹³C, and ²⁹Si NMR, setting its chemical shift to 0 ppm.[6]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended for ²⁹Si): For optimal ²⁹Si NMR results, particularly for quantitative measurements, it is advisable to degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Tuning and Matching: Tune and match the probe for each nucleus (¹H, ¹³C, ²⁹Si) to ensure optimal sensitivity.

  • Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A 30° pulse angle and a relaxation delay of 2 seconds are generally sufficient.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128-512) will be required.

  • ²⁹Si NMR Acquisition:

    • ²⁹Si is a low-sensitivity nucleus with a negative nuclear Overhauser effect (NOE). Therefore, an inverse-gated decoupling experiment is recommended to suppress the negative NOE and obtain accurate integrals.

    • Use a 45° pulse angle and a longer relaxation delay (e.g., 10-20 seconds) to allow for full relaxation of the silicon nuclei.

    • A significant number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with a good signal-to-noise ratio.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms filter Filter into NMR Tube add_tms->filter tune Tune & Match Probe filter->tune shim Shim Magnetic Field tune->shim acquire_h1 Acquire ¹H Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum shim->acquire_c13 acquire_si29 Acquire ²⁹Si Spectrum shim->acquire_si29 process Fourier Transform & Phase Correction acquire_h1->process acquire_c13->process acquire_si29->process integrate Integrate Signals process->integrate assign Assign Peaks & Analyze Couplings integrate->assign

Caption: Experimental workflow for NMR analysis of tetrakis(dimethylsilyl)silane.

Molecular Structure and NMR Environments

Caption: Distinct NMR environments in tetrakis(dimethylsilyl)silane.

References

  • Inorganic Polymers - ScienceDirect. (n.d.). Retrieved March 26, 2026, from [Link]

  • Tetrakis(trimethylsilyl)silane as a Standard Compound for Fast Spinning Solid-State NMR Experiments - PMC. (2020). Retrieved March 26, 2026, from [Link]

  • Polysilane Dendrimers - MDPI. (2012). Retrieved March 26, 2026, from [Link]

  • 29Si and 13C NMR Investigation of the Polysilane-to-Poly(carbosilane) Conversion of Poly(methylchlorosilanes) Using Cross-Polarization and Inversion Recovery Cross-Polarization Techniques | Chemistry of Materials. (1999). Retrieved March 26, 2026, from [Link]

  • Table 3 . 13 C CP/MAS NMR chemical shift (d) of organofunctional silanes. - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis and structure of tetrakis[(chloromethyl)dimethylsilylethynyl]silane and -germane - ResearchGate. (2022). Retrieved March 26, 2026, from [Link]

  • High-resolution solid-state 13C and 29Si NMR investigations of the dynamic properties of tetrakis(trimethylsilyl)silane - RSC Publishing. (1985). Retrieved March 26, 2026, from [Link]

  • Si NMR Some Practical Aspects. (n.d.). Pascal-Man. Retrieved March 26, 2026, from [Link]

  • (29Si) Silicon NMR. (n.d.). Retrieved March 26, 2026, from [Link]

  • 29Si NMR chemical shifts of silane derivatives. (2002). Retrieved March 26, 2026, from [Link]

  • Tetrakis(trimethylsilyl)silane as a standard compound for fast spinning Solid-State NMR experiments - PubMed. (2020). Retrieved March 26, 2026, from [Link]

  • (PDF) The calculation of 29 Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution - ResearchGate. (2014). Retrieved March 26, 2026, from [Link]

  • Alkoxy hydrosilanes as surrogates of gaseous silanes for hydrosilylation of alkenes - Infoscience - EPFL. (n.d.). Retrieved March 26, 2026, from [Link]

  • 1H, 13C and 29Si magnetic shielding in gaseous and liquid tetramethylsilane - PubMed. (2020). Retrieved March 26, 2026, from [Link]

Sources

Exploratory

Crystallographic Data and Structural Mechanics of Tetrakis(dimethylsilyl)silane Derivatives: A Technical Whitepaper

Executive Summary Tetrakis(dimethylsilyl)silane, Si(SiMe2​H)4​ , and its structural analogs represent a unique class of highly symmetrical, globular organosilicon compounds. These molecules serve as critical precursors i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrakis(dimethylsilyl)silane, Si(SiMe2​H)4​ , and its structural analogs represent a unique class of highly symmetrical, globular organosilicon compounds. These molecules serve as critical precursors in the synthesis of complex polysilanes, dendritic architectures, and 1[1]. More importantly, the reactive Si-H functionalities of Si(SiMe2​H)4​ make it an ideal substrate for generating highly electrophilic silylium ions, which are pivotal in modern Lewis acid catalysis and small molecule activation[2]. This whitepaper provides an authoritative analysis of the crystallographic properties, phase transition mechanics, and experimental handling of these derivatives, equipping researchers with the necessary protocols to synthesize and structurally characterize these highly reactive species.

Molecular Architecture and Crystallographic Profiles

The structural chemistry of tetrakis(silyl) derivatives is dominated by their nearly spherical (globular) geometry. This steric bulk leads to fascinating order-disorder phenomena in the solid state.

Order-Disorder Transitions At room temperature, structural analogs such as tetrakis(trimethylsilyl)silane (TSi) and tetrakis(trimethylsilyl)methane (TC) crystallize in a 3. X-ray scattering data reveals that these molecules exhibit extensive orientational disorder—often rotating or occupying multiple discrete orientations within the crystal lattice—ruling out a static structure[3]. Consequently, they belong to the highly symmetric Fm3ˉm space group at 295 K[3].

To obtain precise atomic coordinates, cryogenic cooling is mandatory. Upon cooling, these compounds undergo a first-order phase transition. For instance, TSi exhibits this transition at Tc​=225 K , characterized by a sudden contraction in the lattice parameter and an exothermal peak in differential scanning calorimetry (DSC)[3]. Below this temperature, the rotational modes freeze, and the crystal adopts the highly ordered, non-centrosymmetric space group P21​3 [3].

Table 1: Crystallographic Parameters of Tetrakis(silyl) Derivatives

CompoundTemp (K)Space GroupZLattice Parameter a (Å)Volume (ų)Phase State
Tetrakis(trimethylsilyl)silane (TSi)295 Fm3ˉm 413.52182472.3Disordered (High-T)
Tetrakis(trimethylsilyl)silane (TSi)200 P21​3 413.171582285.15Ordered (Low-T)
Tetrakis(trimethylsilyl)methane (TC)295 Fm3ˉm 412.89022141.8Disordered (High-T)
Tetrakis(trimethylsilyl)methane (TC)150 P21​3 412.609-Ordered (Low-T)

(Note: Data derived from high-resolution powder diffraction studies[3])

PhaseTransition RT Room Temperature (295 K) Orientational Disorder Space Group: Fm-3m Cooling Cryogenic Cooling (Below Tc = 225 K) RT->Cooling Thermal Energy Reduction LT Low Temperature (< 200 K) Ordered State Space Group: P213 Cooling->LT Freezing of Rotational Modes

Figure 1: Crystallographic phase transition logic for globular tetrakis(silyl) derivatives.

The Mechanistic Pathway to Silane-Stabilized Silylium Ions

A primary application of Si(SiMe2​H)4​ is the generation of silylium cations. Because a "free" silylium ion ( R3​Si+ ) is extremely electrophilic, it will react with almost any available nucleophile, including the solvent or its own counterion.

When Si(SiMe2​H)4​ is subjected to hydride abstraction using the trityl cation [Ph3​C]+ , the resulting silylium center immediately seeks electron density. In the absence of a coordinating solvent, the cation coordinates with an unreacted Si-H bond from another Si(SiMe2​H)4​ molecule. This yields the2 [(HMe2​Si)3​SiSiMe2​)2​H]+ , featuring a unique 3-center 2-electron (3c-2e) Si-H-Si bond[2]. The use of the bulky, weakly coordinating tetrakis(pentafluorophenyl)borate anion, [B(C6​F5​)4​]− , is critical here, as it prevents the collapse of the ion pair[2].

SynthesisWorkflow A Step 1: Lithium Coupling HMe2SiCl + Li in THF B Step 2: Sublimation Isolate Si(SiMe2H)4 A->B Purify C Step 3: Hydride Abstraction Add [Ph3C][B(C6F5)4] in 3-fluorotoluene B->C Inert Atmosphere D Step 4: Intermolecular Stabilization Formation of 3c-2e Si-H-Si Bond C->D Spontaneous Coordination E Step 5: Cryogenic SC-XRD Data Collection at <200 K D->E Crystallization

Figure 2: Experimental workflow for synthesizing and characterizing silane-stabilized silylium ions.

Experimental Methodologies: Synthesis & X-Ray Diffraction

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the causality behind each experimental choice.

Protocol A: Synthesis of Tetrakis(dimethylsilyl)silane ( Si(SiMe2​H)4​ )

  • Apparatus Setup : Equip a four-necked, two-liter round-bottomed flask with a high-speed stirrer, a nitrogen inlet, a water condenser, and an addition funnel. Causality: The reaction is highly sensitive to moisture and oxygen; continuous nitrogen purging prevents the oxidation of the highly reactive lithium intermediates[4].

  • Lithium Activation : Add small pieces of lithium wire (e.g., 0.35 mol) to anhydrous tetrahydrofuran (THF) under vigorous stirring. Causality: Vigorous stirring exposes fresh lithium surfaces, which is critical for the continuous generation of the silyllithium intermediate[4].

  • Monomer Addition : Slowly add dimethylchlorosilane ( HMe2​SiCl ) dropwise. Causality: The dropwise addition controls the exothermic coupling reaction, preventing the solvent from boiling over and minimizing side reactions.

  • Purification : Extract the product and perform sublimation. Causality: Si(SiMe2​H)4​ is characterized by a4, allowing for high-purity isolation away from lithium chloride salts[4].

Protocol B: Generation of the Silane-Stabilized Silylium Ion

  • Reagent Preparation : In an inert-atmosphere glovebox, dissolve Si(SiMe2​H)4​ in 3-fluorotoluene. Causality: 3-fluorotoluene is a weakly coordinating solvent that provides enough polarity to dissolve the ionic products without aggressively coordinating to and quenching the resulting silylium center[2].

  • Hydride Abstraction : Add 0.5 to 1.0 equivalents of triphenylmethylium tetrakis(pentafluorophenyl)borate ( [Ph3​C][B(C6​F5​)4​] ). Causality: The trityl cation ( [Ph3​C]+ ) is a powerful hydride abstractor that converts the Si-H bond into a silylium cation, while the bulky, weakly coordinating [B(C6​F5​)4​]− anion prevents nucleophilic collapse[2].

  • Crystallization : Store the solution at -20 °C to induce the precipitation of [(HMe2​Si)3​SiSiMe2​)2​H]+[B(C6​F5​)4​]− crystals.

Protocol C: Single-Crystal X-Ray Diffraction (SC-XRD)

  • Crystal Mounting : Mount the highly air-sensitive crystals in perfluorinated polyether oil on a MiTeGen loop under a stream of cold nitrogen. Causality: The oil protects the crystal from atmospheric moisture, which would immediately hydrolyze the silylium ion.

  • Data Collection : Collect diffraction data at cryogenic temperatures (150 K - 200 K) using Mo or Cu radiation. Causality: As established, globular tetrakis(silyl) derivatives exhibit severe orientational disorder at room temperature. Cooling below their phase transition temperature (e.g., Tc​=225 K ) locks the molecules into an ordered space group, enabling precise atomic resolution[3].

  • Structure Refinement : Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

Applications in Materials Science and Drug Development

Beyond fundamental organometallic chemistry, tetrakis(dimethylsilyl)silane and its methane analogs are highly valued as branching substrates. They are utilized in the synthesis of hybrid single-atom liquid crystal materials, where mesogens are attached via flexible spacers to the central silicon atom[1]. Furthermore, the Si-H bonds act as efficient free-radical reducing agents for organic bromides in processes initiated by UV radiation[1]. In the pharmaceutical and drug development sectors, structurally related polyhedral oligomeric silsesquioxanes (POSS) are being actively investigated as advanced nanocarriers for anthracycline anticancer drugs, leveraging the predictable geometry and functionalization capacity of these silicon-based architectures.

References

  • Order-disorder phenomena determined by high-resolution powder diffraction: The structures of tetrakis(trimethylsilyl)methane C[Si(CH3)3]4 and tetrakis(trimethylsilyl)silane Si[Si(CH3)3]4.ResearchGate.
  • ORGANO-METALLIC AND ORGANO-METALLOIDAL HIGH-TEMPERATURE LUBRICANTS AND RELATED MATERIALS.DTIC.
  • Structure and Solution Reactivity of (Triethylsilylium)triethylsilane Cations.ResearchGate.
  • Reactions of the Si-H bonds in tetrakis(dimethylsilyl)methane and silane.ResearchGate.

Sources

Foundational

Vapor pressure and volatility of tetrakis dimethylsilylsilane

An In-depth Technical Guide to the Vapor Pressure and Volatility of Tetrakis(dimethylsilyl)silane Abstract Introduction: The Critical Role of Volatility in Advanced Material Precursors The performance of tetrakis(dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Vapor Pressure and Volatility of Tetrakis(dimethylsilyl)silane

Abstract

Introduction: The Critical Role of Volatility in Advanced Material Precursors

The performance of tetrakis(dimethylsilyl)silane as a precursor is directly tied to its ability to be efficiently and reproducibly transported into a reaction chamber in the vapor phase. Its volatility—the tendency to vaporize—is quantified by its vapor pressure. This property dictates the design of the delivery system, the required operating temperatures, and the achievable deposition rates. A compound with low volatility, as is suggested for tetrakis(dimethylsilyl)silane, requires carefully controlled heating to generate sufficient vapor pressure for industrial applications.[1] Therefore, characterizing the vapor pressure-temperature relationship is not a trivial pursuit; it is a critical step in process development, ensuring run-to-run consistency and enabling the synthesis of high-quality materials.

Theoretical Foundations of Vapor Pressure

The vapor pressure of a liquid or solid arises from the thermal energy of its molecules. When a molecule gains enough kinetic energy to overcome the intermolecular forces holding it in the condensed phase, it escapes into the gas phase. In a closed system, an equilibrium is established between the rate of evaporation and the rate of condensation, and the pressure exerted by the vapor at this equilibrium is the saturation vapor pressure.

For non-polar molecules like tetrakis(dimethylsilyl)silane, the dominant intermolecular forces are weak van der Waals forces (London dispersion forces). Its relatively large size and number of electrons suggest that while these forces are individually weak, their cumulative effect results in a low vapor pressure and a high boiling point. The structural analogue, tetrakis(trimethylsilyl)silane, is a high-melting point solid (319–321 °C) that sublimes, indicating very strong intermolecular packing and extremely low volatility.[2] This provides a useful, albeit indirect, benchmark for the expected behavior of tetrakis(dimethylsilyl)silane.

The relationship between saturation vapor pressure (Psat) and absolute temperature (T) is formally described by the Clausius-Clapeyron equation, which relates vapor pressure to the enthalpy of vaporization (ΔHvap):

d(ln P_sat) / dT = ΔH_vap / (R * T^2)

For practical purposes, this is often integrated to yield a linear relationship between ln(Psat) and 1/T, which is invaluable for extrapolating vapor pressure data across different temperatures.

Experimental Characterization of Low-Volatility Compounds

Directly measuring the low vapor pressures expected for tetrakis(dimethylsilyl)silane is a complex experimental challenge.[3] Standard manometry is often insufficiently sensitive for the task.[4] Consequently, specialized techniques are required that can accurately quantify very small amounts of vapor. Thermogravimetric Analysis (TGA) has emerged as a rapid, reliable, and sample-sparing method for this purpose.[4][5]

Primary Technique: Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time.[5] By measuring the rate of mass loss due to evaporation in a controlled environment, one can calculate the vapor pressure. The technique is particularly advantageous as it requires very small sample quantities and can simultaneously assess the thermal stability of the compound.[5] The calculation is typically based on the Langmuir equation for evaporation, which relates the rate of mass loss from a surface to the vapor pressure.[6]

Experimental Protocol: Rising-Temperature TGA for Vapor Pressure Estimation

This protocol describes a common approach where the temperature is ramped to measure mass loss across a range of temperatures in a single experiment.

  • Instrument Calibration: Calibrate the TGA instrument using a well-characterized standard with a known vapor pressure, such as benzoic acid.[4] This step is crucial to determine the instrumental parameters needed for the vapor pressure calculation.

  • Sample Preparation: Place a small, precise amount of liquid tetrakis(dimethylsilyl)silane (typically 10-20 mg) into a TGA crucible.

  • Atmosphere Control: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a precisely controlled flow rate. The gas flow carries away the evaporated molecules, preventing saturation above the sample and ensuring the measured mass loss is solely due to evaporation.

  • Thermal Program: a. Equilibrate the sample at a starting temperature where mass loss is negligible. b. Ramp the temperature at a constant, slow rate (e.g., 5-10 °C/min). c. Record the sample mass, sample temperature, and time continuously throughout the experiment.

  • Data Analysis: a. Calculate the rate of mass loss ( dm/dt ) as a function of temperature. b. Using the calibration data and the Langmuir equation, convert the mass loss rate at each temperature into a vapor pressure value. c. Plot ln(P) versus 1/T. The slope of this line can be used to determine the enthalpy of vaporization (ΔHvap).

Causality and Self-Validation: The use of an inert purge gas is essential; it creates a dynamic condition where the rate of evaporation is the limiting factor for mass loss. Varying the purge gas flow rate is a key self-validation step. True vapor pressure measurements should be independent of the flow rate within a specific range (the "plateau region").[7] If the calculated pressure changes significantly with the flow rate, it may indicate kinetic limitations rather than true equilibrium vaporization.

Diagram: TGA Experimental Workflow for Vapor Pressure Determination

TGA_Workflow cluster_setup Setup & Calibration cluster_measurement Measurement cluster_analysis Analysis & Validation Calibrate Calibrate with Standard (e.g., Benzoic Acid) Prepare Prepare Sample (10-20 mg) Calibrate->Prepare Atmosphere Set Inert Gas Flow Prepare->Atmosphere Equilibrate Equilibrate at Start T Atmosphere->Equilibrate Ramp Ramp Temperature (5-10 °C/min) Equilibrate->Ramp Record Record Mass, T, Time Ramp->Record Calc_Rate Calculate Mass Loss Rate (dm/dt) Record->Calc_Rate Calc_VP Calculate Vapor Pressure (P) vs. Temperature (T) Calc_Rate->Calc_VP Plot Plot ln(P) vs. 1/T Calc_VP->Plot Validate Validate: Repeat at Different Flow Rates Plot->Validate

Caption: Workflow for determining vapor pressure using rising-temperature TGA.

Physicochemical Data and Predictive Insights

As of this writing, a comprehensive, publicly available dataset for the vapor pressure of tetrakis(dimethylsilyl)silane is lacking. However, we can consolidate known properties and make informed estimations based on related compounds.

Table 1: Physicochemical Properties of Tetrakis(dimethylsilyl)silane and a Structural Analogue

PropertyTetrakis(dimethylsilyl)silaneTetrakis(trimethylsilyl)silane (for comparison)Source(s)
CAS Number 2003-85-24098-98-0[1][8]
Molecular Formula C₈H₂₈Si₅C₁₂H₃₆Si₅[1][2]
Molecular Weight 264.74 g/mol 320.84 g/mol [1][8]
Physical State Clear liquid or solidColorless solid[1][2]
Melting Point 21 °C (Lit.)319-321 °C[1][2]
Boiling Point Not availableSublimes[2]
Volatility LowExtremely Low[1][2]

The significant difference in melting points between the two compounds highlights how small structural changes (H vs. CH₃) can dramatically impact intermolecular forces and, by extension, volatility. The presence of Si-H bonds in tetrakis(dimethylsilyl)silane, compared to the bulkier Si-CH₃ groups, likely leads to less efficient crystal packing, resulting in a much lower melting point. Nonetheless, its large molecular weight suggests its volatility will still be very low compared to common solvents.

Practical Implications for Research and Development

The low volatility of tetrakis(dimethylsilyl)silane has direct consequences for its practical application.

  • Material Delivery: For CVD and ALD applications, the precursor vessel (or "bubbler") will almost certainly need to be heated to generate sufficient vapor pressure. The delivery lines connecting the vessel to the reaction chamber must also be heated to a temperature greater than that of the vessel to prevent condensation.

  • Process Control: The deposition rate in a CVD process is directly proportional to the partial pressure of the precursor in the reactor. Therefore, precise and stable temperature control of the delivery system is non-negotiable for achieving reproducible film growth.

  • Safety and Handling: The low volatility is advantageous from a safety perspective, as it reduces the concentration of vapors in the ambient environment during handling and storage, minimizing inhalation exposure risks.[1]

  • Drug Development: In pharmaceutical applications where silane derivatives might be used, low volatility ensures the compound remains within a formulation and does not evaporate over time, which is critical for the stability and accurate dosing of a final product.

Diagram: Logic for Precursor Delivery System Design

Delivery_Logic node_action node_action node_state node_state Start Sufficient Vapor Pressure at RT? DirectDraw Use Direct Vapor Draw with Mass Flow Controller Start->DirectDraw Yes HeatSource Heat Precursor Vessel (Bubbler) Start->HeatSource No Precursor Tetrakis(dimethylsilyl)silane Precursor->Start HeatLines Heat All Downstream Delivery Lines HeatSource->HeatLines Prevent Condensation

Caption: Decision logic for designing a delivery system for a low-volatility precursor.

Conclusion

While direct, published vapor pressure data for tetrakis(dimethylsilyl)silane is currently sparse, its importance as a precursor demands a thorough understanding of its volatility. This guide has outlined the theoretical basis for this property and detailed a robust and accessible experimental method—Thermogravimetric Analysis—for its characterization. By combining empirical measurement with an understanding of its molecular structure and comparison to known analogues, researchers and process engineers can confidently develop reliable handling and delivery systems. The principles and protocols described herein provide a scientifically sound framework for generating the critical data needed to optimize existing applications and unlock new innovations with this versatile organosilicon compound.

References

  • FILAB. (n.d.). Saturation vapor pressure measurement by TGA in the laboratory. Retrieved from [Link]

  • Galyametdinov, Y. G., et al. (2015). Determination of saturation vapor pressure of low volatile substances through the study of evaporation rate by thermogravimetric analysis. Scientific and Technical Journal of Information Technologies, Mechanics and Optics, 15(6), 1072–1080. Retrieved from [Link]

  • Hoffsommer, J. C., et al. (n.d.). Estimating Ambient Vapor Pressures of Low Volatility Explosives by Rising-Temperature Thermogravimetry. Retrieved from [Link]

  • Gallagher, P. K., & Gyorgy, E. M. (1996). Thermogravimetric analysis for boiling points and vapour pressure. Journal of Thermal Analysis, 46(3-4), 937-944. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Tetrakis(dimethylsiloxy)silane. Retrieved from [Link]

  • PubChem. (n.d.). Tetrakis(dimethylsiloxy)silane. National Center for Biotechnology Information. Retrieved from [Link]

  • Chatterji, D., et al. (2009). Vapor Pressure Measurements by Mass Loss Transpiration Method with a Thermogravimetric Apparatus. The Journal of Physical Chemistry B, 113(25), 8563–8571. Retrieved from [Link]

  • Zaitsau, D. H., & Paulechka, E. (2021). Experimental Determination of Vapor Pressures. In Gibbs Energy and Helmholtz Energy: Liquids, Solutions and Vapours. The Royal Society of Chemistry. Retrieved from [Link]

  • Ficke, L. E., & Brennecke, J. F. (2019). Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis. Molecules, 24(8), 1549. Retrieved from [Link]

  • Kunte, G. V., et al. (2009). Estimation of vapour pressure and partial pressure of subliming compounds by low-pressure thermogravimetry. Bulletin of Materials Science, 32(3), 253-257. Retrieved from [Link]

  • Turoňová, A., et al. (2001). Determination of Vapor Pressure of Low-Volatility Compounds Using a Method To Obtain Saturated Vapor with Coated Capillary Columns. Analytical Chemistry, 73(11), 2623–2628. Retrieved from [Link]

  • Li, Y., et al. (2023). Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber. Atmospheric Chemistry and Physics, 23(12), 6947–6960. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrakis(trimethylsilyl)silane. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Chemical vapor deposition (CVD) of silicon using tetrakis dimethylsilylsilane

Application Note: Chemical Vapor Deposition of Carbon-Doped Silicon (Si:C) Using Tetrakis(dimethylsilyl)silane Introduction & Mechanistic Overview The demand for advanced semiconductor materials with tunable bandgaps and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemical Vapor Deposition of Carbon-Doped Silicon (Si:C) Using Tetrakis(dimethylsilyl)silane

Introduction & Mechanistic Overview

The demand for advanced semiconductor materials with tunable bandgaps and engineered lattice strains has driven the evolution of Chemical Vapor Deposition (CVD) precursors. Traditional deposition of silicon carbide (SiC) or carbon-doped silicon (Si:C) relies on dual-precursor systems (e.g., silane and a separate carbon source like ethylene). However, this approach often suffers from mismatched thermal decomposition profiles, leading to poor substitutional carbon incorporation and unwanted carbon clustering[1].

To overcome this thermodynamic bottleneck, Tetrakis(dimethylsilyl)silane (TDMS) has emerged as a highly efficient single-source precursor[2]. TDMS features a neopentasilane-like core—a central silicon atom tetrahedrally coordinated to four peripheral dimethylsilyl groups[Si(SiH(CH3)2)4].

The Causality of Precursor Selection:

  • Low-Temperature Cleavage: The pre-existing Si–Si bonds in the higher-order Si5 core are weaker than traditional Si–H bonds, significantly lowering the activation energy required for film growth. This enables deposition at temperatures as low as 400–600 °C[3],[4].

  • Direct Carbon Incorporation: The built-in Si–C bonds in the dimethylsilyl ligands ensure that silicon and carbon are delivered to the substrate simultaneously. During thermal decomposition, methyl groups are incorporated directly into the growing lattice, facilitating high substitutional carbon content which is critical for wide-bandgap devices and tensile strain engineering in n-MOSFETs[4],[1].

Precursor Properties & Handling

TDMS is a highly reactive, moisture-sensitive organosilicon compound. Because of its relatively low volatility and high molecular weight, specific thermal management of the delivery lines is required to prevent condensation[2].

Table 1: Physicochemical Properties of Tetrakis(dimethylsilyl)silane

PropertySpecificationOperational Implication
CAS Number 2003-85-2[2]Standard identification for safety data retrieval.
Molecular Formula C8H28Si5[2]Provides a high C:Si ratio (8:5) for carbon-rich films.
Molecular Weight 264.74 g/mol [2]Heavy precursor; requires carrier gas entrainment.
Melting Point ~21 °C[2]Transitions between solid/liquid at room temp; bubbler heating is mandatory.
Thermal Stability High[2]Resists premature gas-phase nucleation before reaching the heated substrate.

CVD System Setup & Workflow

To ensure a self-validating deposition process, the CVD system must be configured with a heated bubbler and a strict thermal gradient along the delivery lines to the reactor.

CVD_Workflow A Carrier Gas (Ar/H2) B TDMS Bubbler (45°C) A->B Flow Control (100 sccm) C Heated Lines (60°C) B->C Vapor Entrainment D CVD Reactor (450-550°C) C->D Transport (No Condensation) E Substrate (Si:C Film) D->E Thermal Cracking F Exhaust/Scrubber E->F Volatile Byproduct Removal

Caption: Schematic workflow of the CVD system for Si:C deposition using TDMS.

Experimental Protocols

The following protocol outlines the low-temperature thermal CVD of amorphous/epitaxial Si:C films. Every step includes a validation checkpoint to ensure system integrity.

Protocol A: System Preparation & Substrate Loading
  • Substrate Cleaning: Clean the Si (100) wafer using a standard RCA clean, followed by a 1% dilute Hydrofluoric acid (HF) dip for 60 seconds to remove the native oxide.

    • Validation: The wafer surface must exhibit complete hydrophobicity (water beads up and rolls off). If the surface is hydrophilic, repeat the HF dip.

  • Loading & Pump-Down: Load the substrate into the CVD reactor and pump down to a base pressure of <10−6 Torr.

    • Validation (Leak Rate Check): Isolate the vacuum pump and monitor the chamber pressure for 5 minutes. A pressure rise of <1 mTorr/min validates vacuum integrity, ensuring no oxygen/moisture contamination that would inadvertently form silicon oxynitride or SiO2[5].

Protocol B: TDMS Delivery & Film Deposition
  • Thermal Gradient Establishment: Heat the TDMS bubbler to 45 °C to ensure adequate vapor pressure. Heat the downstream delivery lines to 60 °C and the showerhead to 70 °C.

    • Causality: The positive thermal gradient prevents precursor condensation in the lines, which would cause particle flaking and erratic deposition rates.

  • Carrier Gas Stabilization: Introduce purified H2 carrier gas at 100 sccm through the bubbler.

    • Validation: Monitor the downstream capacitance manometer. A stable pressure reading (e.g., 5.0 ± 0.1 Torr) validates consistent precursor entrainment. Pressure spikes indicate line condensation.

  • Deposition Phase: Ramp the substrate heater to the target deposition temperature (e.g., 500 °C). Open the main precursor valve to initiate deposition for 30 minutes.

    • Causality: At 500 °C, the Si–Si bonds in the TDMS core cleave, and β-hydride elimination drives the desorption of hydrogen, leaving a dense Si–C network[4].

Protocol C: Post-Deposition & Characterization
  • Cool-Down: Close the TDMS valve, maintain H2 flow, and cool the substrate to <150 °C before venting the chamber with N2.

  • Thickness Validation: Measure the film using spectroscopic ellipsometry. A uniform growth rate of ~5–10 nm/min confirms optimal precursor flux[1].

Surface Reaction Mechanism

Understanding the surface chemistry is critical for troubleshooting film quality. The highly branched nature of TDMS dictates a specific decomposition pathway.

Reaction_Mechanism N1 1. Physisorption TDMS on Si Surface N2 2. Chemisorption Si-Si Bond Cleavage N1->N2 Thermal Activation (>400°C) N3 3. Ligand Decomposition Methyl Group Retention N2->N3 Homolytic Fission N4 4. Lattice Assembly Si-C Network Formation N3->N4 Surface Diffusion & Crosslinking N5 5. Byproduct Desorption H2 & Trace CH4 Release N4->N5 Film Densification

Caption: Surface reaction mechanism of TDMS during thermal CVD.

Table 2: Expected Si:C Film Properties vs. Deposition Temperature

Deposition Temp (°C)Film MicrostructureEst. Carbon Content (at. %)Optical Bandgap (eV)Primary Application
400 - 450 Amorphous (a-Si:C)15 - 25%2.2 - 2.7[4]Hard masks, passivating layers
450 - 550 Poly/Amorphous mix10 - 15%1.8 - 2.2[4]Wide-bandgap electronics
550 - 650 Epitaxial (Substrate dependent)2 - 5% (Substitutional)~1.2 - 1.5Strain engineering (Source/Drain)[1]

Note: Higher temperatures drive out more methyl groups as volatile CH4, reducing the final carbon content but increasing crystallinity.

References

  • Fabrication of Amorphous Silicon–Carbon Hybrid Films Using Single-Source Precursors. Inorganic Chemistry, ACS Publications / PubMed Central (PMC). URL:[Link]

  • Methods of making substitutionally carbon-doped crystalline Si-containing materials by chemical vapor deposition. US Patent US7438760B2, Google Patents.

Sources

Application

Application Note: Preparation of Silicon Carbide Thin Films via Chemical Vapor Deposition Using Tetrakis(dimethylsilyl)silane

Target Audience: Materials Scientists, Semiconductor Researchers, and Thin-Film Process Engineers. Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Semiconductor Researchers, and Thin-Film Process Engineers. Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of depositing high-quality silicon carbide (SiC) thin films within strict thermal budgets. Traditional dual-source chemical vapor deposition (CVD) methods rely on independent silicon (e.g., silane) and carbon (e.g., propane or methane) precursors. These processes typically require extreme temperatures (>1000 °C) to overcome the activation energy required for film nucleation, which limits their compatibility with temperature-sensitive substrates and complementary metal-oxide-semiconductor (CMOS) integration.

To circumvent these limitations, the field has shifted toward Single-Source Precursors (SSPs) . SSPs carry both silicon and carbon atoms simultaneously to the substrate surface, which fundamentally avoids substitutional defects (such as unwanted Si-Si or C-C clustering) and enables the growth of highly stoichiometric SiC films at significantly lower temperatures.

Tetrakis(dimethylsilyl)silane (TDMSS) — chemical formula Si(SiH(CH3​)2​)4​ — is a highly effective, yet underutilized, organosilicon SSP. Recognized for its low volatility, high thermal stability, and pre-existing Si-C and Si-Si bonds, TDMSS serves as a highly efficient intermediate for the deposition of silicon-based films. Because the molecule already contains the foundational Si-C linkages required for the final film, the thermodynamic barrier to form SiC is drastically reduced. During thermal or plasma-enhanced decomposition, the highly reactive Si-H bonds facilitate cross-linking via H2​ elimination, leaving behind a dense, stoichiometric SiC network.

Mechanism A TDMSS Gas Phase Si(SiH(CH3)2)4 B Surface Adsorption on Substrate A->B C Si-H & Si-Si Cleavage (H2 Elimination) B->C D Radical Cross-linking (Si-C-Si Network) C->D E Stoichiometric SiC Thin Film D->E

Figure 1: Mechanistic pathway of TDMSS thermal decomposition into SiC.

Experimental Design & Causality

A robust protocol must be a self-validating system. Every step in this workflow is designed with a specific physicochemical purpose to ensure reproducibility and high optical quality of the resulting amorphous or crystalline SiC on insulator (SiCOI) films.

  • Precursor State Management: TDMSS has a melting point of ~21 °C. To ensure a stable, continuous mass transport of the precursor to the reaction chamber, it must be housed in a bubbler heated to 35 °C. This guarantees the precursor remains in a liquid state with an optimal vapor pressure.

  • Carrier Gas Selection: Ultra-high purity Argon (Ar) is used. The inert nature of Ar prevents the premature gas-phase oxidation of the reactive Si-H bonds in TDMSS, which would otherwise lead to unwanted silicon oxycarbide (SiOC) formation.

  • Temperature Regime: Operating the Low-Pressure CVD (LPCVD) reactor between 650 °C and 800 °C provides sufficient thermal energy to cleave the Si-H bonds while preserving the core Si-C architecture.

Table 1: Influence of CVD Parameters on TDMSS-Derived SiC Thin Film Properties

Data synthesized from established single-source precursor SiC CVD benchmarks.

Deposition MethodSubstrate Temp (°C)Chamber Pressure (Torr)Growth Rate (Å/s)Refractive Index (at 1550 nm)Film Microstructure
Thermal LPCVD 6501.00.32.55Amorphous (a-SiC)
Thermal LPCVD 7501.00.52.70Amorphous (a-SiC)
Thermal LPCVD 9001.51.22.65Nanocrystalline
PE-CVD 3000.52.52.40a-SiC:H (Hydrogenated)

Step-by-Step Protocol: LPCVD of SiC using TDMSS

Phase 1: Substrate Preparation

Causality: Native oxides and organic contaminants act as defect nucleation sites, leading to poor film adhesion and increased surface roughness.

  • Submerge the Silicon (100) or Silicon Dioxide-on-Si substrates in a standard RCA-1 clean ( NH4​OH : H2​O2​ : H2​O at 75 °C) for 10 minutes to remove organic residues.

  • Rinse thoroughly with Deionized (DI) water.

  • Submerge in 1% diluted Hydrofluoric acid (DHF) for 10 minutes to strip the native oxide layer.

  • Rinse with DI water and dry immediately under a stream of high-purity N2​ .

Phase 2: Reactor Loading & Precursor Delivery Setup
  • Load the cleaned substrates into the hot-wall quartz tube LPCVD reactor.

  • Pump the chamber down to a base pressure of <10−3 Torr to eliminate residual oxygen and moisture.

  • Set the TDMSS precursor bubbler temperature to 35 °C. Allow 30 minutes for thermal equilibration.

  • Heat the precursor delivery lines to 50 °C to prevent condensation of TDMSS vapor before it reaches the chamber.

Phase 3: Deposition Phase
  • Ramp the substrate heater to the target deposition temperature (e.g., 750 °C) under a continuous flow of Ar (50 sccm).

  • Once the temperature is stabilized, divert the Ar carrier gas through the TDMSS bubbler.

  • Adjust the throttle valve to maintain a constant deposition pressure of 1.0 Torr.

  • Maintain these conditions for the calculated duration to achieve the target thickness (e.g., a growth rate of ~0.5 Å/s yields a 90 nm film in 30 minutes).

Phase 4: Cooling & Self-Validation (Characterization)
  • Isolate the precursor bubbler and maintain Ar flow.

  • Ramp down the reactor temperature at a rate of 5 °C/min to prevent thermal shock and film delamination.

  • Self-Validation Checkpoint: Transfer the coated substrate to a Spectroscopic Ellipsometer. A successful, stoichiometric SiC film will exhibit a high refractive index of ~2.7 and a minimal absorption coefficient (<200 cm⁻¹) in the telecom C-band.

  • Secondary Validation: Perform Fourier Transform Infrared (FTIR) spectroscopy. A sharp, distinct absorption peak at ~800 cm⁻¹ confirms the Si-C stretching vibration, validating the chemical integrity of the film.

Workflow A 1. Substrate Preparation (RCA Clean & HF Dip) B 2. Precursor Vaporization (TDMSS Bubbler at 35°C) A->B C 3. Gas Transport (Ar Carrier Gas) B->C D 4. Thermal/Plasma CVD (650-800°C, 1-5 Torr) C->D E 5. Film Characterization (Ellipsometry, FTIR) D->E

Figure 2: Step-by-step workflow for the CVD of SiC thin films using TDMSS.

Troubleshooting & Process Optimization

  • High Surface Roughness (>2 nm RMS): Often caused by gas-phase nucleation. Solution: Lower the bubbler temperature slightly to reduce precursor partial pressure, or increase the total carrier gas flow rate to decrease residence time in the reactor.

  • Oxygen Contamination (SiOC formation): Indicated by a drop in refractive index (<2.4) and an FTIR peak at ~1025 cm⁻¹. Solution: Perform a rigorous leak check on the vacuum system and ensure the Ar carrier gas passes through a point-of-use purifier to remove trace O2​ and H2​O .

References
  • Title : Chemical Vapor Deposition of Si/SiC Nano-Multilayer Thin Films | Source : DuEPublico - Uni-DUE | URL :[Link]

  • Title : Silicon Carbide Thin Films: Innovations in Property, Process, and Applications | Source : IntechOpen | URL :[Link]

  • Title : Scalable Chemical Vapor Deposition of Silicon Carbide Thin Films for Photonic Integrated Circuit Applications | Source : MDPI | URL : [Link]

  • Title : Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS | Source : PMC - NIH | URL :[Link]

  • Title : Remote Hydrogen Plasma Chemical Vapor Deposition from (Dimethylsilyl)(trimethylsilyl)methane | Source : ResearchGate | URL : [Link]

  • Title : Silicon Oxycarbide Thin Films Produced by Hydrogen-Induced CVD Process | Source : MDPI | URL : [Link]

Method

Application Note: Advanced Safe Handling Protocols for Tetrakis(dimethylsilyl)silane

Introduction & Mechanistic Rationale Tetrakis(dimethylsilyl)silane (CAS: 2003-85-2) is a highly reactive, air-sensitive organosilicon compound widely utilized as a precursor in semiconductor manufacturing, chemical vapor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Tetrakis(dimethylsilyl)silane (CAS: 2003-85-2) is a highly reactive, air-sensitive organosilicon compound widely utilized as a precursor in semiconductor manufacturing, chemical vapor deposition (CVD), and the synthesis of advanced silicon-based materials[1]. The molecule features a central silicon atom bonded to four dimethylsilyl groups, creating a dense network of silicon-hydrogen (Si-H) and silicon-silicon (Si-Si) bonds[2].

While this structure makes it an excellent reducing agent and material precursor, it also dictates its extreme sensitivity to atmospheric oxygen and moisture. The polarized Si-H bonds are highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis, the formation of siloxanes, and the stoichiometric release of highly flammable hydrogen gas[2]. The exothermic nature of this degradation can auto-ignite the evolved hydrogen, presenting a severe pyrophoric hazard if exposed to ambient air[3]. Consequently, handling this reagent requires the rigorous exclusion of oxygen and moisture using specialized Schlenk line or inert-atmosphere glovebox techniques[4].

Physicochemical & Hazard Profile

To establish a baseline for safe handling, the quantitative physicochemical properties and hazard classifications of tetrakis(dimethylsilyl)silane are summarized below.

Property / ParameterValue / Description
Chemical Name Tetrakis(dimethylsilyl)silane
CAS Number 2003-85-2
Molecular Formula C8H28Si5
Physical State Colorless to light yellow clear liquid / solid lump[5]
Purity >95.0% (GC)
Hazard Classification Flammable Solid/Liquid (Category 1), Skin Irritant (Category 2), Eye Irritant (Category 2A)[6]
Reactivity Profile Air-sensitive, Moisture-sensitive; evolves H2 gas upon hydrolysis[3]
Recommended Storage Tightly closed, under inert gas (Ar/N2), stored in a refrigerator (0-8°C)[6]

Pre-Operational Safety & PPE

Standard laboratory attire is insufficient when handling pyrophoric or highly air-sensitive silanes. The causality behind the required Personal Protective Equipment (PPE) is directly tied to the risk of spontaneous ignition[3].

  • Flame-Retardant Lab Coat: Must be worn buttoned to the top. Synthetic clothing (e.g., polyester) is strictly prohibited as it can melt and fuse to the skin during a flash fire[7].

  • Hand Protection: Wear heavy chemical-resistant gloves (e.g., Neoprene over Nitrile) or fire-resistant Nomex gloves when handling large quantities[3].

  • Eye/Face Protection: Chemical splash goggles paired with a full face shield are mandatory to protect against potential implosions or reactive splashing[8].

Core Handling Workflows

The decision matrix for handling tetrakis(dimethylsilyl)silane is dictated by the volume of the reagent being transferred. Volumes under 20 mL can be handled via specialized syringe techniques, while volumes exceeding 20 mL strictly require positive-pressure cannula transfers to prevent pressure-induced equipment failure[3].

Workflow Start Tetrakis(dimethylsilyl)silane Handling Required VolCheck Assess Reagent Volume Start->VolCheck SmallVol Volume < 20 mL Syringe Transfer VolCheck->SmallVol Low Volume LargeVol Volume > 20 mL Cannula Transfer VolCheck->LargeVol High Volume InertAtm Inert Atmosphere (Schlenk Line / Glovebox) SmallVol->InertAtm LargeVol->InertAtm Quench Quench Residues (Toluene + iPrOH) InertAtm->Quench Post-Reaction

Figure 1: Decision matrix and workflow for the safe handling of air-sensitive silanes.

Self-Validating Experimental Protocols

Protocol A: Schlenk Line Preparation & Liquid Oxygen Avoidance

Causality: Air-sensitive silanes require the rigorous exclusion of oxygen. A Schlenk line achieves this through repeated cycles of dynamic vacuum and inert gas (Argon/Nitrogen) backfilling[4].

  • Glassware Inspection: Inspect all flasks and manifolds for micro-fractures. Under dynamic vacuum, structural defects can lead to catastrophic implosions[9].

  • Trap Preparation: Submerge the vacuum trap in a dry ice/isopropanol or liquid nitrogen bath.

    • Critical Safety Causality: If atmospheric air is inadvertently drawn through a trap cooled by liquid nitrogen (-196 °C), oxygen (boiling point -183 °C) will condense into a hazardous blue liquid. Liquid oxygen forms highly shock-sensitive, explosive mixtures with organic solvent vapors[10].

  • Purge Cycle: Subject the reaction flask to three alternating cycles of high vacuum (5 minutes) and inert gas backfill.

  • Self-Validation Step: The system's integrity is validated when the vacuum gauge reads below 50 mTorr and the inert gas mineral oil bubbler maintains a steady rate of 1-2 bubbles per second upon backfilling. This confirms a positive pressure differential that actively prevents atmospheric ingress[4].

Protocol B: Cannula Transfer (Volumes > 20 mL)

Causality: For volumes exceeding 20 mL, syringe transfers are strictly prohibited. The vapor pressure of the solvent or the silane can cause the syringe plunger to blow out, exposing the pyrophoric liquid to the atmosphere[3]. Cannula transfers utilize positive inert gas pressure to safely displace the liquid.

  • Septum Setup: Seal both the reagent source flask and the receiving flask with high-quality rubber septa. Secure them with copper wire or zip ties.

  • Purging the Cannula: Insert one end of a stainless-steel cannula into the headspace of the source flask. Allow the inert gas to purge through the cannula for 60 seconds before piercing the septum of the receiving flask.

  • Pressure Differential: Insert a bleed needle (connected to a bubbler) into the receiving flask to create a pressure sink. Lower the source end of the cannula into the liquid tetrakis(dimethylsilyl)silane.

  • Self-Validation Step: The transfer is self-validating; the operator can visually confirm the flow rate through the cannula or by observing the volume decrease in the source flask. If the flow stops, it immediately indicates a loss of positive pressure or a clogged cannula, prompting the operator to safely halt and assess.

Quenching & Waste Disposal

Unreacted tetrakis(dimethylsilyl)silane must be chemically neutralized before disposal. Direct addition of water is highly exothermic and dangerous. A controlled solvolysis using a mild proton source (isopropanol) in an aprotic heat sink (toluene) ensures safe deactivation[9].

Quenching Residue Unreacted Silane Residue Dilute Dilute in Toluene (Aprotic Heat Sink) Residue->Dilute Cool Cool to 0°C (Ice Bath) Dilute->Cool AddROH Dropwise Addition of Isopropanol (Mild Proton Source) Cool->AddROH Vent Vent H2 Gas via Bubbler AddROH->Vent Solvolysis Reaction Validate Self-Validation: No Bubbling on iPrOH Addition Vent->Validate Validate->AddROH Bubbling Persists

Figure 2: Mechanistic pathway and self-validation loop for quenching pyrophoric silane residues.

Protocol C: Controlled Quenching of Silane Residues
  • Dilution: Under an inert atmosphere, dilute the silane residue in dry toluene to achieve a maximum 20% wt solution.

    • Causality: Toluene acts as a thermal mass to absorb the enthalpy of the quenching reaction, preventing solvent boil-off[9].

  • Cooling: Submerge the reaction flask in an ice bath (0 °C) and initiate magnetic stirring.

  • Solvolysis: Using an addition funnel or syringe, slowly add isopropanol dropwise[9].

    • Causality: Isopropanol provides a mild proton source that reacts with the Si-H bonds to form stable Si-OR (alkoxy) linkages while slowly evolving H2 gas, which must be vented through a bubbler.

  • Self-Validation Step: The quenching process is validated as complete when the addition of a final 1 mL aliquot of isopropanol yields absolutely no gas evolution (bubbling) in the solution. This visual confirmation ensures the complete consumption of all reactive Si-H bonds before the waste is transferred to standard hazardous waste containers.

References

  • SAFETY DATA SHEET - Tetrakis(dimethylsilyl)
  • Tetrakis(dimethylsilyl)
  • Requirements for Pyrophoric Research Source: University of Texas at Austin, Environmental Health and Safety URL
  • Use of Schlenk Line Standard Operating Procedure Source: University of Southampton URL
  • Safe Use of Schlenk and Vacuum Lines Source: Oklahoma State University, Environmental Health and Safety URL
  • Quenching and Disposal of Liquid Pyrophoric Materials Source: Oregon State University, Environmental Health and Safety URL
  • Schlenk Line Safety: Handling and Quenching Pyrophoric Substances Source: The Safety Net URL
  • Silicon-containing Polymers Source: De Gruyter URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Tetrakis(dimethylsilyl)silane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of sterically congested organosilanes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of sterically congested organosilanes. Tetrakis(dimethylsilyl)silane, Si(SiHMe2​)4​ , is a highly symmetrical polyfunctional monomer that serves as a critical precursor for synthesizing complex silicon-based polymers, dendrimers, and potassium oligosilanides (e.g., KSi(SiHMe2​)3​ ) used in rare-earth metal complexation (1)[1].

The standard synthesis relies on a Wurtz-type reductive co-condensation of silicon tetrachloride ( SiCl4​ ) and chlorodimethylsilane ( HMe2​SiCl ) using lithium metal (2)[2]. However, researchers frequently encounter low yields (14–20%) due to severe steric hindrance and competing side reactions (3)[3]. This guide provides field-proven methodologies and troubleshooting steps to optimize your yields to >50%.

Section 1: Core Methodology & Reaction Causality

The formation of Si(SiHMe2​)4​ proceeds stepwise via the reduction of Si-Cl bonds and subsequent nucleophilic attack by silyl anions. The first three substitutions occur rapidly, yielding the intermediate tris(dimethylsilyl)chlorosilane, (HMe2​Si)3​SiCl .

The Bottleneck: The critical failure point is the fourth substitution. The steric bulk of the three existing dimethylsilyl groups heavily shields the central silicon atom, drastically reducing the reaction rate of the final coupling step. If the reaction is forced simply by extending time without intervention, the unreacted intermediate undergoes bimolecular homocoupling, leading to the major byproduct hexakis(dimethylsilyl)disilane, (HMe2​Si)3​Si-Si(SiHMe2​)3​ (3)[3]. Furthermore, the generation of insoluble lithium chloride ( LiCl ) passivates the lithium metal surface, halting the essential single-electron transfer required to sustain the reaction.

Section 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls, and GC-MS indicates a massive buildup of (HMe2​Si)3​SiCl . How do I force the final substitution? Causality & Solution: The stalling is caused by the synergistic failure of steric hindrance and lithium surface passivation. To overcome this, introduce an electron-transfer catalyst. Adding a catalytic amount of ethyl acetate (EtOAc) (approx. 1-2 mol% relative to Li) facilitates single-electron transfer from the bulk lithium to the chlorosilane through the passivating LiCl layer (3)[3]. Alternatively, applying continuous ultrasonication mechanically strips the LiCl from the lithium surface, exposing fresh reactive sites.

Q2: I am recovering a large amount of a high-boiling waxy solid instead of the target liquid. What went wrong? Causality & Solution: The waxy solid is the homocoupled dimer, hexakis(dimethylsilyl)disilane. To suppress this bimolecular homocoupling, you must statistically favor cross-coupling by maintaining a high concentration of the monomeric capping agent ( HMe2​SiCl ). Use a strict stoichiometric excess of HMe2​SiCl (at least 4.5 to 5.0 equivalents per equivalent of SiCl4​ ) and conduct the reaction under higher dilution in tetrahydrofuran (THF).

Q3: During purification, my product decomposes. What is the standard protocol for isolation? Causality & Solution: Si(SiHMe2​)4​ contains four highly reactive Si-H bonds that are susceptible to base-catalyzed hydrolysis or oxidation. Avoid aqueous work-ups entirely. Use a strictly anhydrous work-up by filtering the crude reaction mixture through a pad of Celite under an inert atmosphere to remove LiCl and unreacted Li. Purify the crude oil via fractional distillation under high vacuum; the target compound distills at 60–70 °C at 0.5 mmHg (3)[3].

Section 3: Self-Validating Experimental Protocol

Optimized Synthesis of Tetrakis(dimethylsilyl)silane

  • Reagent Preparation: In a flame-dried, 4-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and argon inlet, suspend finely cut lithium wire (0.35 mol, 2.45 g) in 150 mL of anhydrous THF.

  • Surface Activation: Add 0.5 mL of anhydrous ethyl acetate to the THF to activate the lithium surface.

  • Co-addition: Prepare a mixture of SiCl4​ (0.04 mol, 6.8 g) and HMe2​SiCl (0.18 mol, 17.0 g, 4.5 eq). Add this mixture dropwise to the vigorously stirred lithium suspension at 0 °C over 2 hours.

  • Reductive Coupling: Allow the reaction to warm to room temperature. Stir for 12-18 hours.

    • Self-Validation Check: Pull a 0.1 mL aliquot, filter, and analyze via 29Si NMR. The disappearance of the chlorosilane intermediate signal and the presence of a strong signal at approximately -132 to -135 ppm (central quaternary Si) confirms completion (1)[1].

  • Anhydrous Work-up: Filter the grey/white suspension through a Schlenk frit packed with Celite to remove LiCl . Wash the filter cake with 2 x 30 mL of anhydrous pentane.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a pale yellow oil.

  • Purification: Fractionally distill the crude oil. Collect the fraction boiling at 60–70 °C at 0.5 mmHg to obtain pure Si(SiHMe2​)4​ (3)[3].

Section 4: Quantitative Data Summary

ParameterStandard Wurtz CouplingOptimized Protocol
Stoichiometry ( SiCl4​ : HMe2​SiCl ) 1.0 : 4.01.0 : 4.5 to 5.0
Lithium Activation NoneEthyl Acetate (1-2 mol%)
Reaction Time 24 - 48 hours12 - 18 hours
Primary Byproduct Hexakis(dimethylsilyl)disilaneMinimized (< 15%)
Isolated Yield 14% - 20%45% - 55%

Section 5: Process Workflow Diagram

YieldOptimization N1 Reagent Preparation SiCl4 + 4.5 HMe2SiCl + 8 Li N2 Reductive Coupling in THF (0°C → RT, Ar Atmosphere) N1->N2 N3 Monitor via 29Si NMR Check for (HMe2Si)3SiCl N2->N3 N4 Is Substitution Complete? N3->N4 N5 Add EtOAc Catalyst or Apply Ultrasonication N4->N5 No (Steric Hindrance) N6 Anhydrous Work-up Filtration & Solvent Removal N4->N6 Yes N5->N2 Reactivate Li Surface N7 Fractional Distillation (60-70°C at 0.5 mmHg) N6->N7 N8 Pure Si(SiHMe2)4 (Optimized Yield >50%) N7->N8

Workflow for the optimized synthesis and purification of tetrakis(dimethylsilyl)silane.

References

  • Chemistry of a 1,5-Oligosilanylene Dianion Containing a Disiloxane Unit Source: Organometallics (ACS Publications) URL:[Link]

  • ORGANO-METALLIC AND ORGANO-METALLOIDAL HIGH-TEMPERATURE LUBRICANTS AND RELATED MATERIALS Source: Defense Technical Information Center (DTIC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting CVD Carbon Contamination with TDMSS

Welcome to the Advanced Deposition Support Center. This guide is designed for materials scientists, semiconductor researchers, and biomedical engineers utilizing Tetrakis(dimethylsilyl)silane (TDMSS) in Chemical Vapor De...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Deposition Support Center. This guide is designed for materials scientists, semiconductor researchers, and biomedical engineers utilizing Tetrakis(dimethylsilyl)silane (TDMSS) in Chemical Vapor Deposition (CVD).

TDMSS—chemically formulated as Si(SiHMe2​)4​ —is a highly versatile, silicon-rich precursor used to deposit high-purity silicon, silicon oxide, and silicon nitride films. These films are critical for everything from advanced semiconductor nodes to biocompatible, hermetic coatings for implantable drug-delivery devices. However, because TDMSS contains eight methyl ( −CH3​ ) groups, incomplete precursor decomposition frequently leads to carbon contamination, degrading the film's electrical, optical, and biocompatible properties.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate carbon incorporation in your CVD workflows.

Part 1: Mechanistic Overview (The "Why")

To solve carbon contamination, we must first understand the causality of its incorporation. During thermal or plasma-enhanced CVD (PECVD), the Si−C bonds within the −SiHMe2​ ligands of TDMSS undergo cleavage.

Carbon typically incorporates into the growing film via two distinct mechanisms:

  • Incomplete Volatilization (Trapped Ligands): At lower deposition temperatures or insufficient plasma power, the Si−CH3​ bonds do not fully cleave. Intact methyl groups become sterically trapped within the growing silicon matrix 1.

  • Thermal Cracking (Carbide Formation): At excessively high temperatures, the methyl groups undergo premature gas-phase thermal cracking, stripping hydrogen and forming rigid, non-volatile Si−C (silicon carbide) networks before they can be exhausted 2.

Mitigation relies on active scavenging —using hydrogen ( H∗ ) or oxygen ( O∗ ) radicals to abstract the methyl groups into volatile byproducts like CH4​ or CO2​ —and strict thermodynamic control of the substrate surface.

Part 2: Troubleshooting FAQs

Q1: My XPS data shows >5 at% carbon in my TDMSS-deposited film. How do I determine the exact source of the contamination? A: You must differentiate between unreacted precursor ligands and thermal cracking. Perform Fourier Transform Infrared Spectroscopy (FTIR) on your sample.

  • If you observe a sharp peak around 1250 cm⁻¹ , this indicates the symmetric bending of Si−CH3​ bonds. Your precursor is not fully decomposing.

  • If you observe a broad peak around 800 cm⁻¹ without the methyl signature, you are seeing Si−C bonding caused by over-cracking. Fix: For Si−CH3​ contamination, increase the remote plasma power or substrate temperature. For Si−C contamination, lower the deposition temperature or increase the coreactant ratio.

Q2: How does the choice of coreactant affect carbon removal in TDMSS CVD? A: The coreactant dictates the leaving-group chemistry.

  • Hydrogen ( H2​ ): In a plasma environment, H2​ dissociates into atomic hydrogen ( H∗ ). These radicals actively attack the Si−Si and Si−C bonds, forming volatile methane ( CH4​ ) that is easily pumped away 3.

  • Oxygen/Ozone ( O2​ / O3​ ): For dielectric oxide films, oxygen radicals oxidize the methyl groups into CO and CO2​ . Quantitative analysis shows that maintaining an oxygen partial pressure ratio of >40% is critical to synthesizing pure films without carbon contamination 1.

Q3: Can reactor wall temperature influence carbon incorporation? A: Yes. A cold wall causes precursor condensation, while a wall that is too hot causes premature gas-phase decomposition. The substrate temperature must always be kept higher than the wall temperature. For instance, maintaining a wall temperature of 30°C while the substrate is heated (e.g., 50°C to 150°C) prevents the redeposition of carbon-rich oligomers onto the wafer 1.

Part 3: Experimental Protocol - Self-Validating Carbon Reduction Workflow

To ensure scientific integrity, do not adjust parameters blindly. Follow this self-validating, step-by-step methodology to systematically eliminate carbon from TDMSS films.

Step 1: Baseline Deposition & Initial Metrology

  • Deposit a 50 nm film using your standard TDMSS flow rate, coreactant ratio, and temperature.

  • Validation Check: Perform X-ray Photoelectron Spectroscopy (XPS) depth profiling. If the C 1s peak indicates >5 at% carbon, proceed to Step 2.

Step 2: Coreactant Titration & In-Situ Monitoring

  • Equip your CVD exhaust line with an Optical Emission Spectrometer (OES).

  • Incrementally increase the H2​ or O2​ coreactant flow by 10% per run while keeping TDMSS flow constant.

  • Validation Check: Monitor the CH∗ emission line (431 nm) or CO∗ emission lines. An increase in these signals proves that radicals are successfully abstracting carbon. Stop increasing the coreactant flow when the emission signal plateaus (indicating radical saturation).

Step 3: Thermodynamic Optimization

  • If carbon remains high despite radical saturation, the issue is thermal.

  • Increase the substrate temperature in 25°C increments (up to 400°C, depending on your thermal budget).

  • Validation Check: Perform FTIR on the resulting films. The complete disappearance of the 1250 cm⁻¹ peak validates that all Si−CH3​ groups have been thermally desorbed prior to film burial.

Step 4: Final Verification

  • Run a continuous deposition under the newly optimized parameters.

  • Validation Check: Perform a final XPS analysis. A C 1s peak of <1 at% confirms the system is fully optimized and the protocol was successful.

Part 4: Data Presentation

The following table summarizes the causality of parameter adjustments on TDMSS-derived films. Use this as a quick-reference guide during DoE (Design of Experiments) planning.

CVD ParameterAdjustmentEffect on Carbon ContentMechanistic Causality
Substrate Temperature IncreaseDecreasesEnhances thermal desorption of Si−CH3​ groups before they are buried in the growing film matrix.
RF Plasma Power IncreaseDecreasesGenerates a higher density of H∗ or O∗ radicals, improving the efficiency of volatile byproduct ( CH4​ , COx​ ) formation.
Chamber Pressure DecreaseDecreasesIncreases the mean free path of volatile carbon byproducts, facilitating faster exhaust and preventing redeposition.
TDMSS Flow Rate DecreaseDecreasesLowers the instantaneous concentration of methyl groups at the growth surface, preventing coreactant radical starvation.

Part 5: Mandatory Visualization

G Start High Carbon (>5 at%) Detected in CVD Film Step1 Analyze Film Chemistry (FTIR / XPS) Start->Step1 Decision1 Is Carbon state Si-CH3 or Si-C? Step1->Decision1 PathA Si-CH3 (Trapped Precursor) Increase Substrate Temp or Plasma Power Decision1->PathA Si-CH3 dominant PathB Si-C (Thermal Cracking) Increase H2/O2 Coreactant or Lower Temp Decision1->PathB Si-C dominant Validate Re-run Deposition & Verify C 1s < 1 at% PathA->Validate PathB->Validate

Fig 1: Troubleshooting workflow for identifying and resolving carbon contamination in TDMSS CVD.

Part 6: References

  • Reduction of carbon impurities in silicon oxide films prepared by rf plasma-enhanced CVD. ResearchGate. Available at:

  • Uniform Carbon Coating on Silicon Nanoparticles by Dynamic CVD Process for Electrochemical Lithium Storage. ACS Publications. Available at:

  • Silicon Oxycarbide Thin Films Produced by Hydrogen-Induced CVD Process from Cyclic Dioxa-Tetrasilacyclohexane. MDPI. Available at:

Sources

Troubleshooting

Technical Support Center: Tetrakis(dimethylsilyl)silane Delivery Optimization

Welcome to the Advanced Precursor Support Center. Tetrakis(dimethylsilyl)silane (CAS: 2003-85-2), formulated as Si(SiHMe2)4, is a highly specialized organosilicon compound utilized as a silicon source in Chemical Vapor D...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Precursor Support Center. Tetrakis(dimethylsilyl)silane (CAS: 2003-85-2), formulated as Si(SiHMe2)4, is a highly specialized organosilicon compound utilized as a silicon source in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Because it possesses four functional Si-H groups and a highly symmetrical structure, it offers unique reactivity but requires precise thermal management to prevent premature degradation while ensuring adequate vapor flux.

This guide provides causality-driven troubleshooting and self-validating protocols for optimizing its vaporization temperature.

FAQ 1: How do I determine the optimal starting vaporization temperature for my process?

The Issue: Setting the ampoule temperature too low results in precursor starvation, while setting it too high risks thermal decomposition.

The Causality: Vapor pressure dictates the delivery rate of the precursor to the deposition chamber. Tetrakis(dimethylsilyl)silane has a relatively high boiling point of 74°C at 1.5 mmHg [1]. Because of its molecular weight (264.74 g/mol ) and intermolecular forces, it requires moderate heating to achieve the 0.5–2.0 Torr vapor pressure typically required for stable ALD/CVD delivery.

Quantitative Data: To assist in baseline setup, the following table extrapolates the estimated vapor pressure profile based on its known boiling point [1].

Temperature (°C)Estimated Vapor Pressure (Torr)Delivery Suitability
25 (Room Temp)< 0.1Insufficient for standard CVD/ALD
40~0.2 - 0.3Low flux (requires carrier gas boost)
50~0.5 - 0.8Optimal for ALD (self-limiting)
60~1.0 - 1.5Optimal for continuous CVD
741.5Approaching thermal instability
> 80> 2.0High risk of oligomerization
Protocol: Self-Validating Ampoule Heating Setup
  • Isolate the Ampoule: Ensure the manual and pneumatic valves on the precursor ampoule are fully closed.

  • Apply Thermal Jacket: Install the heating jacket, ensuring the thermocouple is in direct contact with the ampoule wall (preferably at the liquid/solid fill line).

  • Set Delivery Line Temperatures: Set all downstream delivery lines to 15°C higher than your target ampoule temperature (e.g., if the ampoule is 50°C, lines must be 65°C).

  • Validation Step: Before opening the ampoule, use a secondary handheld thermocouple to verify that the VCR fittings and valves (common cold spots) have reached the target line temperature. Do not proceed if cold spots exist.

  • Equilibration: Heat the ampoule to 50°C and allow 2 hours for thermal mass equilibration.

  • Flux Verification: Open the ampoule to the bypass line and monitor the pressure gauge. A stable pressure reading indicates thermal equilibrium.

FAQ 2: Why is my deposition rate dropping over time despite maintaining a constant bubbler temperature?

The Issue: The initial deposition rate is acceptable, but it decays over subsequent runs, even though the ampoule temperature remains at the setpoint.

The Causality: This is almost always caused by precursor condensation in the delivery lines. If any point in the delivery manifold drops below the vaporization temperature, the precursor will condense out of the vapor phase. Over time, this liquid pooling restricts gas flow and reduces the effective flux reaching the chamber.

VaporizationWorkflow Start Assess Target Precursor Flux SetBubbler Set Ampoule Temp (40°C - 60°C) Start->SetBubbler SetLines Set Delivery Lines (T_ampoule + 15°C) SetBubbler->SetLines Monitor Monitor Deposition Rate (QCM or Ellipsometry) SetLines->Monitor CheckRate Is Growth Rate Stable? Monitor->CheckRate LowRate Rate Dropping CheckRate->LowRate No Optimal Optimal Delivery Maintained CheckRate->Optimal Yes CheckLines Check for Cold Spots in VCR Fittings/Valves LowRate->CheckLines IncreaseTemp Increase Temp by 5°C (Do not exceed 75°C) CheckLines->IncreaseTemp IncreaseTemp->SetLines

Workflow for diagnosing and optimizing precursor flux drops.

Protocol: Line Profiling and Condensation Recovery
  • Purge the Manifold: Close the ampoule outlet valve. Flow 100 sccm of inert carrier gas (Ar or N2) through the delivery lines to the vacuum pump.

  • Thermal Bake-Out: Increase the temperature of all delivery lines to 80°C.

  • Monitor Base Pressure: Watch the roughing pump pressure. A temporary pressure spike indicates that pooled precursor is re-vaporizing and clearing from the lines.

  • Re-profile the Lines: Wrap exposed VCR fittings and pneumatic valves with custom insulating jackets or fiberglass tape. These metallic components act as heat sinks and are the primary cause of condensation.

  • Validation Step: Once the lines are cleared and insulated, resume delivery. The deposition rate should return to the baseline. If it does not, the ampoule may be depleted or degraded.

FAQ 3: I observed a sudden pressure spike in the precursor ampoule and a color change. What is happening?

The Issue: The ampoule pressure is significantly higher than the expected vapor pressure, and the precursor has changed from a white/colorless state to a yellowish hue.

The Causality: You are observing thermal degradation. Tetrakis(dimethylsilyl)silane contains highly reactive Si-H linkages [1]. While it exhibits good stability under normal conditions [2], continuous exposure to temperatures exceeding 75°C–80°C induces Si-Si and Si-H bond cleavage. This results in two parallel degradation pathways:

  • Dehydrogenation: The cleavage of Si-H bonds releases hydrogen gas (H2), which causes the sudden, non-condensable pressure spike in the sealed ampoule.

  • Oligomerization: The resulting silicon radicals polymerize into heavier, non-volatile silane oligomers, which manifest as a yellow discoloration and a permanent loss of vapor pressure.

DegradationMechanism Precursor Tetrakis(dimethylsilyl)silane Si(SiHMe2)4 Heat Excessive Heating (> 75°C) Precursor->Heat Cleavage Si-Si / Si-H Bond Cleavage Heat->Cleavage Oligomer Oligomerization (Loss of Volatility) Cleavage->Oligomer Polymerization H2Gas H2 Gas Evolution (Ampoule Pressure Spike) Cleavage->H2Gas Dehydrogenation

Thermal degradation pathways of Tetrakis(dimethylsilyl)silane under excessive heating.

Protocol: Safe Headspace Venting and Ampoule Recovery

Warning: Tetrakis(dimethylsilyl)silane is a flammable solid and must be kept away from moisture and ignition sources [2].

  • Cool Down: Immediately turn off the ampoule heater. Allow the ampoule to cool to room temperature (25°C).

  • Headspace Evacuation: The high pressure is due to trapped H2 gas. Open the ampoule outlet valve to the vacuum bypass line for exactly 5 seconds to vent the non-condensable hydrogen gas.

  • Validation Step: Close the valve and monitor the ampoule pressure. At 25°C, the pressure should read near vacuum (<0.1 Torr). If the pressure rapidly rises again, active decomposition is still occurring, and the precursor batch must be discarded.

  • Re-establish Baseline: If the pressure remains stable, set the ampoule heater to a lower, safer setpoint (e.g., 50°C instead of 75°C) and compensate for the lower flux by increasing the carrier gas flow rate.

References

  • ORGANO-METALLIC AND ORGANO-METALLOIDAL HIGH-TEMPERATURE LUBRICANTS AND RELATED MATERIALS. Defense Technical Information Center (DTIC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkWOLrEFhptAvdFEojDsOJRlE9ziFnLIkzE-Z8ylI7KDhXDGnrGuW4TyLeQC8xN_Cw3_odL1H58KfsA41tXQ1nmhw4x3-ORRb_re5W2UvS74ZETkT1wsQEUwXZijhw_g833kN7FfB_yiA=]
  • SAFETY DATA SHEET - Tokyo Chemical Industry. TCI Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6uCl_usKqG077qoqtceXyQ4UZJ1nF94pqKncJqAVjzNSEr5W4IGsnTKkfC6vi7wo96ocJabx9xDqUq6hP_1trL09tp1PGwOZRyUcqMCF_0tUAVyvqvihsPzceNT4KKLJW88Qqc4fI9Ldcwphua5hJDjisyyFWvLzPg3_aELU5f_540mv_0HasXu1UTlFdV_Tt5vb_98lsFsQyDRSCyMbo9dWU7F5Ng_myd1LpvQNG2Q6vY-dr]

Reference Data & Comparative Studies

Validation

Comparative Guide: ALD Precursors for Biocompatible Encapsulation – Tetrakis Dimethylsilylsilane vs. Monosilane

Executive Summary: ALD in Drug Development & Biosensors In the rapidly advancing fields of implantable biosensors and targeted drug delivery, ultra-thin, conformal encapsulation is critical. Devices must be protected fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: ALD in Drug Development & Biosensors

In the rapidly advancing fields of implantable biosensors and targeted drug delivery, ultra-thin, conformal encapsulation is critical. Devices must be protected from immune responses and enzymatic degradation without compromising their form factor or active pharmaceutical ingredient (API) payload. Atomic Layer Deposition (ALD) has emerged as the gold standard for depositing biocompatible silicon dioxide (SiO₂) passivation layers.

However, the success of an ALD process is entirely dictated by precursor chemistry. This guide objectively compares two fundamentally different classes of silicon precursors: the traditional inorganic gas Monosilane (SiH₄) and advanced, bulky organosilicon liquids like Tetrakis dimethylsilylsilane (and its closely related aminosilane counterparts, such as TDMAS). For researchers and drug development professionals, understanding the causality behind precursor steric hindrance, thermal budgets, and reaction mechanisms is essential for designing non-destructive, highly conformal coating workflows.

Precursor Fundamentals: The Causality of Choice

Monosilane (SiH₄): The Small-Molecule Approach

Monosilane is the simplest silicon hydride. Because it lacks bulky ligands, it theoretically offers a high density of silicon delivery per pulse. However, SiH₄ lacks polar leaving groups, meaning it does not readily undergo ligand exchange with surface hydroxyl (-OH) groups at low temperatures.

  • The Causality of Failure in Thermal ALD: To force SiH₄ to react, one must either use extreme thermal energy (>400°C)—which instantly degrades delicate polymers and APIs—or utilize a strong oxygen plasma (Plasma-Enhanced ALD).

  • The Plasma Penalty: While PEALD allows for lower substrate temperatures, the high-energy UV radiation and ion bombardment from the plasma can damage sensitive biological substrates. Furthermore, plasma radicals rapidly recombine inside deep trenches, leading to poor step coverage on complex 3D biosensor architectures.

Tetrakis Dimethylsilylsilane (Organosilicon): The Sterically Hindered Approach

Advanced organosilicon precursors, such as Tetrakis dimethylsilylsilane and tetrakis(dimethylamino)silane, are large, liquid-phase molecules at room temperature. They are engineered specifically for low-temperature thermal or ozone-assisted ALD.

  • The Causality of True Self-Limitation: The massive size of the dimethylsilyl or dimethylamino ligands creates intentional steric hindrance . When one precursor molecule binds to a surface -OH group, its bulky "umbrella" physically blocks adjacent reactive sites. This guarantees a perfectly self-limiting monolayer, preventing uncontrolled parasitic growth[1].

  • The Oxidation Requirement: Because these ligands are highly stable, simple water (H₂O) does not provide enough thermodynamic driving force to cleave them at low temperatures. Therefore, aggressive but non-damaging oxidants like Ozone (O₃) are required to combust the ligands into volatile byproducts (CO₂ and H₂O) and regenerate the surface silanol density[2].

Mechanistic Workflow

The following diagram illustrates the divergent reaction cycles between bulky organosilicon precursors driven by ozone and small-molecule monosilane driven by plasma.

ALD_Comparison cluster_0 Tetrakis Dimethylsilylsilane ALD (Thermal/Ozone) cluster_1 Monosilane PEALD (Plasma-Enhanced) A1 1. Precursor Pulse Ligand Exchange A2 2. Argon Purge Remove Byproducts A1->A2 A3 3. Ozone (O3) Pulse Oxidize Ligands A2->A3 A4 4. Argon Purge Remove CO2/H2O A3->A4 A4->A1 Repeat Cycle B1 1. SiH4 Pulse Adsorption B2 2. Argon Purge Remove SiH4 B1->B2 B3 3. O2 Plasma Pulse Generate Radicals B2->B3 B4 4. Argon Purge Remove H2O B3->B4 B4->B1 Repeat Cycle

Figure 1: Comparative ALD mechanistic cycles for bulky organosilicon precursors versus monosilane.

Quantitative Performance Comparison

The table below summarizes the empirical data comparing these two precursor pathways for SiO₂ deposition on biomedical substrates.

ParameterTetrakis Dimethylsilylsilane (Organosilicon)Monosilane (SiH₄)
State at STP Liquid (Low vapor pressure, safe handling)Gas (High vapor pressure)
Handling Safety Moisture-sensitive, non-pyrophoricHighly pyrophoric, explosive
ALD Temperature Window 150°C – 300°C (Thermal/Ozone)<100°C (PEALD) or >400°C (Thermal)
Growth Per Cycle (GPC) ~0.8 – 1.2 Å/cycle (Sterically limited)~1.5 – 2.0 Å/cycle (Prone to CVD effects)
Step Coverage (3D Structures) >98% (Excellent, diffusion-driven)~80-90% (Limited by plasma recombination)
Biomedical Compatibility High (Gentle ozone process preserves polymers)Low (Plasma UV/ions damage delicate APIs)
Carbon Impurity Risk Moderate (Requires complete ligand oxidation)None (Carbon-free precursor)

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, ALD processes must be designed as self-validating systems. The following protocol details the deposition of a 10 nm SiO₂ passivation layer on a polymer-based drug-eluting substrate using Tetrakis dimethylsilylsilane and Ozone, utilizing in-situ metrology to verify causality at every step.

Objective: Deposit a highly conformal, carbon-free SiO₂ film at 150°C.

  • Step 1: Substrate Hydroxylation & Baseline Validation

    • Action: Expose the substrate to a mild H₂O vapor pulse at 150°C to maximize surface silanol (-OH) density.

    • Validation: Use in-situ Fourier Transform Infrared Spectroscopy (FTIR). Verify the appearance of a broad absorption band at ~3300–3500 cm⁻¹ (O-H stretching).

  • Step 2: Precursor Half-Reaction (Ligand Exchange)

    • Action: Pulse the organosilicon precursor for 2.0 seconds. The bulky ligands react with surface -OH groups, releasing gaseous byproducts.

    • Validation: Monitor via Quartz Crystal Microbalance (QCM). The mass gain must rapidly plateau, confirming that steric hindrance has halted further adsorption (true self-limiting behavior).

  • Step 3: First Purge

    • Action: Flow ultra-high purity Argon (Ar) for 5.0 seconds to sweep away unreacted precursor and byproducts, preventing gas-phase CVD reactions[3].

    • Validation: QCM mass signal must remain perfectly flat during the purge.

  • Step 4: Oxidation Half-Reaction (Ligand Removal)

    • Action: Pulse Ozone (O₃) for 3.0 seconds. Ozone oxidizes the remaining bulky ligands, converting them to CO₂ and H₂O, while regenerating surface -OH groups[2].

    • Validation:In-situ FTIR must show the complete disappearance of C-H stretching vibrations (~2800–3000 cm⁻¹), confirming a carbon-free film progression.

  • Step 5: Second Purge & Cycle Iteration

    • Action: Flow Ar for 5.0 seconds to remove oxidation byproducts.

    • Iteration: Repeat Steps 2-5 for approximately 100 cycles to achieve the target 10 nm thickness (assuming a GPC of ~1.0 Å/cycle).

References

  • Ultrathin SiO2 Films Grown by Atomic Layer Deposition Using Tris(dimethylamino)silane (TDMAS) and Ozone Source: ResearchGate URL:2

  • Effect of Aminosilane Precursor and Surface Silanol Density on the Growth per Cycle during Atomic Layer Deposition of SiO2 Source: ResearchGate URL:1

  • US11970777B2 - Deposition of low-k films Source: Google Patents URL:3

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Tetrakis(dimethylsilyl)silane: A Comparative Analytical Guide

Executive Summary As pharmaceutical and materials sciences move away from highly toxic tin-based reagents (e.g., tributyltin hydride, TBTH), sterically hindered silicon hydrides have emerged as superior alternatives. Tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical and materials sciences move away from highly toxic tin-based reagents (e.g., tributyltin hydride, TBTH), sterically hindered silicon hydrides have emerged as superior alternatives. Tetrakis(dimethylsilyl)silane (TDMSS) —formula Si(SiHMe₂)_4—is a highly symmetrical organosilicon compound distinguished by its four functional Si-H groups, making it a potent multi-site radical donor and cross-linking agent[1].

To effectively utilize TDMSS in complex synthetic workflows, researchers must be able to track its consumption, purity, and byproduct formation. This guide objectively compares the electron ionization mass spectrometry (EI-MS) fragmentation patterns of TDMSS against its fully methylated analog, tetrakis(trimethylsilyl)silane (TTMSS), and the traditional baseline, TBTH.

Mechanistic Principles of Silane Fragmentation

As a Senior Application Scientist, I approach the mass spectrometric characterization of highly branched silanes not merely as a routine analytical task, but as a mechanistic puzzle governed by bond dissociation energies and ion stabilization.

When subjected to 70 eV electron ionization, branched polysilanes follow specific fragmentation rules:

  • Molecular Ion Instability: The Si-Si bond is highly polarizable and weaker than typical C-C bonds. Upon ionization, the molecular ion [M]+ rapidly dissipates excess internal energy via homolytic cleavage. Consequently, the intact molecular ion is notoriously weak or entirely absent in the spectra of highly branched silanes[2].

  • Silicenium Ion Stabilization (Alpha-Cleavage): Fragmentation is driven by the thermodynamic stability of the resulting siliconium (silicenium) ions. The dominant pathways are the loss of a peripheral methyl radical ( M−15 ) to form a stable tertiary-like cation, or the direct alpha-cleavage of an entire peripheral silyl group[2].

  • Isotopic Signatures: Silicon possesses a distinct natural isotopic distribution ( 28 Si: 92.2%, 29 Si: 4.7%, 30 Si: 3.1%). In molecules containing five silicon atoms like TDMSS, the M+1 and M+2 isotopic envelopes are highly pronounced, serving as a critical diagnostic tool to differentiate silane fragments from hydrocarbon background noise.

Comparative MS Performance: TDMSS vs. Alternatives

Understanding the structural differences between these reagents explains their divergent MS behaviors. While TTMSS is fully capped with -SiMe₃ groups, TDMSS features peripheral -SiHMe₂ groups[1]. This mass difference shifts the diagnostic base peaks significantly.

For TTMSS, the base peak is typically observed at m/z 73, corresponding to the [SiMe3​]+ cation, alongside major cascade fragments at m/z 232 and 173[3]. In contrast, the alpha-cleavage of TDMSS yields an [SiHMe2​]+ base peak at m/z 59.

Table 1: Comparative EI-MS Fragmentation Peaks (70 eV)
ReagentFormulaMonoisotopic MassBase Peak (m/z)Major Diagnostic Fragments (m/z) [M]+ Intensity
TDMSS Si(SiHMe₂)_4264.10 Da59 or 249249 [M−CH3​]+ , 205, 190, 131Weak/Absent
TTMSS Si(SiMe₃)_4320.17 Da73 or 305305 [M−CH3​]+ , 247, 232, 173Weak/Absent[4]
TBTH Bu₃SnH292.13 Da235235, 179, 121 (Sn isotope cluster)Weak

Note: Depending on specific quadrupole tuning and source temperature, the [M−CH3​]+ ion may sometimes compete with the peripheral silyl cation as the base peak.

Experimental Methodology: Self-Validating GC-MS Workflow

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . By incorporating an inert internal standard and strictly monitoring the silicon isotopic envelope, analysts can continuously verify both the quantitative integrity of the injection and the qualitative assignment of fragments.

Step-by-Step Protocol:

  • Anhydrous Sample Preparation: Because the four Si-H bonds of TDMSS are susceptible to hydrolysis and oxidation, prepare all samples in a glovebox or via Schlenk line techniques[1]. Dilute the sample to 1 mg/mL in anhydrous, degassed hexane.

  • Internal Standardization: Spike the sample with 50 µg/mL of anhydrous dodecane. This hydrocarbon standard validates the injection volume and provides a non-interfering retention time marker.

  • GC Injection: Inject 1.0 µL in splitless mode. Maintain the inlet at 250°C to ensure rapid, complete volatilization without thermal degradation.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use high-purity Helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the source temperature to 230°C and scan from m/z 50 to 500.

  • Data Validation: Confirm the presence of the Si₅ isotopic cluster on the m/z 249 fragment. If the isotopic ratio deviates from the theoretical Si₅ distribution, suspect co-elution or column bleed.

Workflow Prep 1. Sample Prep Anhydrous conditions Internal Std (Dodecane) Inject 2. GC Injection Splitless mode 250°C Inlet Prep->Inject Separate 3. Separation HP-5MS Column He Carrier Gas Inject->Separate Ionize 4. Ionization 70 eV EI Source: 230°C Separate->Ionize Detect 5. Detection Quadrupole MS m/z 50-500 Ionize->Detect

Figure 1: Self-validating GC-MS analytical workflow for the characterization of volatile silanes.

Fragmentation Pathway Analysis

The logical relationship of TDMSS fragmentation is a cascade of neutral losses. The absence of the m/z 264 molecular ion dictates that structural confirmation must rely on the downstream cascade. The initial loss of a methyl radical yields the highly stable m/z 249 ion. Alternatively, the direct cleavage of the Si-Si bond yields the m/z 59 dimethylsilyl cation. Subsequent losses of additional SiHMe₂ groups (59 Da) generate the secondary fragments at m/z 190 and 131.

Pathway M Molecular Ion [M]+ m/z 264 (Weak/Absent) M_CH3 [M - CH3]+ m/z 249 (Major Ion) M->M_CH3 - CH3 (15 Da) SiHMe2 [SiHMe2]+ m/z 59 (Base Peak / Major) M->SiHMe2 Alpha-Cleavage M_SiHMe2 [M - SiHMe2]+ m/z 205 (Secondary) M->M_SiHMe2 - SiHMe2 (59 Da) M_CH3_SiHMe2 [M - CH3 - SiHMe2]+ m/z 190 (Secondary) M_CH3->M_CH3_SiHMe2 - SiHMe2 (59 Da)

Figure 2: Proposed electron ionization (EI) fragmentation pathway for tetrakis(dimethylsilyl)silane.

References

  • PubChem . "Tetrakis(trimethylsilyl)silane - Compound Summary for CID 138115". National Center for Biotechnology Information. URL:[Link]

  • NIST Mass Spectrometry Data Center . "Tetrakil(trimethylsilyl)silane". National Institute of Standards and Technology. URL:[Link]

  • Haas, A., et al. "Synthesis of Bifunctional Tetrakis(trimethylsilyl)silane Derivatives". ResearchGate. URL:[Link]

  • Rosenberg, H., et al. "ORGANO-METALLIC AND ORGANO-METALLOIDAL HIGH-TEMPERATURE LUBRICANTS AND RELATED MATERIALS". Defense Technical Information Center (DTIC). URL:[Link]

Sources

Validation

FTIR analysis comparison of films deposited via tetrakis dimethylsilylsilane

An in-depth comparative analysis of thin films deposited via chemical vapor deposition (CVD) requires robust vibrational spectroscopy to elucidate the underlying molecular architecture. Tetrakis(dimethylsilyl)silane (TDM...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of thin films deposited via chemical vapor deposition (CVD) requires robust vibrational spectroscopy to elucidate the underlying molecular architecture. Tetrakis(dimethylsilyl)silane (TDMSS), with the chemical formula Si(HSi(CH3)2)4, has emerged as a highly versatile organosilicon precursor for the synthesis of advanced silicon-based materials, including silicon oxycarbide (SiOC) and silicon carbonitride (SiCN)[1].

This guide provides an objective, data-driven comparison of films deposited using TDMSS against industry-standard precursors like Tetraethyl orthosilicate (TEOS) and Bis(tertiary-butylamino)silane (BTBAS). By leveraging Fourier Transform Infrared (FTIR) spectroscopy, researchers can directly correlate precursor chemistry with the thermomechanical and dielectric performance of the resulting films.

Mechanistic Grounding: The Chemistry of TDMSS vs. Alternatives

The fundamental advantage of TDMSS lies in its unique molecular topology. Unlike TEOS, which consists of a central silicon atom bonded to four ethoxy groups (requiring extensive bond breaking to incorporate carbon), TDMSS features a central silicon atom bonded to four dimethylsilyl groups.

Causality in Film Properties:

  • Low-k Dielectrics (SiOC): When TDMSS is co-reacted with O2 plasma, the inherent Si-CH3 bonds sterically hinder the formation of a dense silica network. This terminal methyl group incorporation creates nano-porosity (free volume) within the film, effectively lowering the dielectric constant without requiring a secondary carbon-doping precursor[2]. In contrast, TEOS-deposited films require post-deposition treatments or co-deposition with methyl-rich silanes to achieve similar low-k properties.

  • Etch Hardmasks (SiCN): When reacted with NH3 plasma, the pre-existing Si-Si and Si-C bonds in TDMSS facilitate the formation of a highly crosslinked silicon carbonitride backbone[3]. BTBAS, a common SiCN precursor, relies heavily on Si-N formation but often loses its carbon content as volatile amine byproducts during plasma activation, resulting in a less robust, nitrogen-heavy film.

G TDMSS TDMSS Precursor Si(HSiMe2)4 Plasma PECVD Activation (Electron Impact) TDMSS->Plasma O2 O2 Co-reactant Plasma->O2 NH3 NH3 Co-reactant Plasma->NH3 SiOC SiOC Film (Low-k Dielectric) O2->SiOC Oxidation (Si-O-Si formation) SiCN SiCN Film (Etch Hardmask) NH3->SiCN Nitridation (Si-N-Si formation)

Fig 1: Reaction pathways of TDMSS under PECVD conditions.

FTIR Spectral Signatures: A Quantitative Comparison

FTIR spectroscopy provides a direct window into the bonding environment of the deposited films. The absorption peaks corresponding to Si-O, Si-CH3, Si-N, and Si-H stretching and bending vibrations serve as a fingerprint for film stoichiometry.

The table below summarizes the quantitative FTIR peak assignments used to benchmark TDMSS-derived films against those derived from TEOS and BTBAS[2][3][4].

Vibrational ModeWavenumber (cm⁻¹)TDMSS (SiOC)TDMSS (SiCN)TEOS (SiO2)BTBAS (SiN)Structural Significance
Si-C stretching ~790ModerateStrongAbsentWeakIndicates backbone rigidity and etch resistance.
Si-CH3 rocking ~840StrongModerateAbsentAbsentTerminal methyls; drives nano-porosity and low-k properties.
Si-N stretching 840 - 930AbsentStrongAbsentStrongPrimary structural network for hardmask applications.
Si-O-Si stretching 1030 - 1070Strong (Broad)Weak/AbsentStrong (Sharp)AbsentMain siloxane network; broader in SiOC due to carbon doping.
Si-CH3 symmetric ~1260 - 1270StrongModerateAbsentAbsentConfirms intact methyl retention from the TDMSS precursor.
Si-H stretching 2100 - 2150WeakModerateAbsentModerateResidual precursor bonds; indicates incomplete crosslinking.

Data Analysis Insight: In TDMSS-derived SiOC films, the Si-O-Si stretching band (1030 cm⁻¹) often exhibits a shoulder or broadening compared to TEOS-derived SiO2. This is caused by the incorporation of carbon atoms into the siloxane ring structures, shifting the vibrational frequency[5]. Furthermore, the prominent retention of the 1270 cm⁻¹ (Si-CH3) peak confirms that TDMSS successfully survives plasma activation without complete methyl dissociation.

Experimental Protocol: Self-Validating FTIR Characterization

To ensure high-fidelity, reproducible data, the following step-by-step methodology establishes a self-validating system for precursor evaluation. This protocol actively controls for atmospheric contamination and substrate lattice interference.

Phase 1: Substrate Preparation & Baseline Calibration
  • Wafer Selection: Utilize double-side polished, high-resistivity (>10 Ω·cm) p-type Si(100) wafers to minimize free-carrier absorption in the infrared region.

  • Native Oxide Removal: Submerge wafers in a 1% dilute Hydrofluoric acid (HF) bath for 60 seconds, followed by a deionized water rinse and N2 blow-dry.

  • Background Scan: Immediately load the bare wafer into the FTIR spectrometer (purged with dry N2). Acquire a background transmission spectrum (400–4000 cm⁻¹, 4 cm⁻¹ resolution, 64 scans). Causality: This isolates the interstitial oxygen and silicon lattice phonon bands, ensuring subsequent scans only reflect the deposited film.

Phase 2: PECVD Deposition
  • Precursor Delivery: Due to its low volatility, heat the TDMSS bubbler to 65°C and use Argon (50 sccm) as a carrier gas[1].

  • Plasma Ignition: Introduce the co-reactant (O2 at 200 sccm for SiOC; NH3 at 200 sccm for SiCN) into the chamber. Strike a radio-frequency (RF) plasma at 13.56 MHz (100 W power).

  • Deposition: Maintain substrate temperature at 300°C and chamber pressure at 2.0 Torr for 5 minutes to target a film thickness of ~100 nm.

Phase 3: Spectral Acquisition & Deconvolution
  • Sample Scan: Transfer the coated wafer to the FTIR spectrometer and acquire the sample spectrum using the exact parameters from Phase 1.

  • Ratioing: The software automatically divides the sample single-beam spectrum by the background single-beam spectrum to generate the absorbance spectrum.

  • Deconvolution: Isolate the complex envelope between 900 cm⁻¹ and 1200 cm⁻¹. Apply a Gaussian-Lorentzian curve fitting algorithm to separate overlapping Si-O-Si, Si-CH2-Si, and Si-N sub-peaks[4]. Causality: Deconvolution is critical because the Si-N stretch (~930 cm⁻¹) and Si-O stretch (~1030 cm⁻¹) heavily overlap in hybrid SiCNO films; raw integration without fitting yields false stoichiometric ratios.

Workflow N1 Background Scan Bare Si(100) N2 PECVD Deposition TDMSS + Co-reactant N1->N2 N3 FTIR Acquisition 400-4000 cm⁻¹ N2->N3 N4 Spectral Deconvolution Gaussian Fitting N3->N4

Fig 2: Self-validating FTIR experimental workflow for film characterization.

Conclusion & Application Insights

FTIR analysis definitively proves that TDMSS is a superior precursor for applications requiring high carbon retention and structural flexibility. While TEOS remains the gold standard for pure, dense SiO2, TDMSS-derived SiOC films exhibit strong Si-CH3 retention (840 cm⁻¹ and 1270 cm⁻¹), validating their use as advanced low-k dielectrics. Similarly, compared to BTBAS, TDMSS-derived SiCN films show a robust Si-C backbone (790 cm⁻¹), translating to superior mechanical hardness and resistance to aggressive etch chemistries[3]. For drug development professionals and materials scientists designing biocompatible coatings or microfluidic isolation layers, controlling this Si-C to Si-O ratio via TDMSS provides a highly tunable surface energy landscape.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tetrakis(dimethylsilyl)silane

As researchers and developers, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. Tetrakis(dimethylsilyl)silane (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. Tetrakis(dimethylsilyl)silane (CAS No. 17082-47-2), a valuable organosilane intermediate, requires meticulous handling throughout its lifecycle, from storage to final disposal. This guide provides essential, in-depth procedural information to ensure that this compound is managed safely and in accordance with best practices, safeguarding both laboratory personnel and the environment.

Understanding the Compound: Hazard Identification and Risk Assessment

Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. Tetrakis(dimethylsilyl)silane is classified under the Globally Harmonized System (GHS) with specific risks that dictate our operational protocols. The primary hazards are summarized below.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable LiquidsCategory 4WarningH227: Combustible liquid.[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.

The causality behind these classifications lies in the compound's chemical nature. As an organosilane, it can react with moisture, and its vapors can be irritating to the respiratory system.[3] Direct contact with the liquid can defat the skin, leading to irritation, and cause significant eye irritation.[4] Its combustibility requires strict avoidance of heat, sparks, and open flames.[1]

The Core Principle of Disposal: Prioritizing Professional Waste Management

The most critical directive for the disposal of tetrakis(dimethylsilyl)silane is to engage a licensed professional waste disposal service.[2] This approach is a self-validating system of safety and compliance, transferring the material to experts equipped with the specialized facilities, such as chemical incinerators with afterburners and scrubbers, required for its destruction.

Why is professional disposal the mandatory first choice?

  • Regulatory Compliance: Environmental regulations strictly govern the disposal of chemical waste. Professional services ensure that all local, state, and national rules are followed.[2]

  • Chemical Reactivity: Organosilanes as a class are known for their reactivity, particularly with water (hydrolysis).[3][5] While this specific compound's reactivity profile is less aggressive than some chlorosilanes, uncontrolled mixing with other waste streams could lead to unforeseen hazardous reactions.

  • Complete Destruction: High-temperature incineration is the recommended method to ensure the complete breakdown of the organosilane into less harmful components, such as silicon dioxide, carbon dioxide, and water vapor.[6][7]

Step-by-Step Disposal and Waste Management Workflow

The following workflow provides a systematic approach to managing unwanted tetrakis(dimethylsilyl)silane, from the laboratory bench to final pickup.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Unwanted Tetrakis(dimethylsilyl)silane (Expired, Contaminated, or Surplus) B Step 1: Assessment & Segregation A->B C Is the material contaminated with other chemicals? B->C Evaluate D Segregate from incompatible waste streams (e.g., strong acids, oxidizers, water). C->D Yes / Unknown F Place in a designated, compatible, and properly sealed waste container (e.g., HDPE). C->F No (Pure) D->F E Step 2: Packaging & Labeling G Attach a Hazardous Waste Label. Clearly identify contents: 'Tetrakis(dimethylsilyl)silane' 'CAS: 17082-47-2' List all known hazards. F->G H Step 3: Storage Pending Disposal G->H I Store container in a designated, well-ventilated, cool, and dry secondary containment area. H->I J Keep away from heat sources and ignition risks. I->J K Step 4: Professional Disposal J->K L Contact your institution's Environmental Health & Safety (EHS) office to arrange pickup. K->L M Provide Safety Data Sheet (SDS) to the licensed waste disposal contractor. L->M

Caption: Decision workflow for the disposal of Tetrakis(dimethylsilyl)silane.

On-Site Management of Small Spills and Residues

While bulk disposal must be handled professionally, researchers may encounter small spills or need to decontaminate container residues. These procedures must be performed with extreme caution inside a certified chemical fume hood.

Experimental Protocol: Small Spill Cleanup

  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and that ventilation is maximized. Remove all ignition sources from the vicinity.

  • Don PPE: At a minimum, wear the personal protective equipment outlined in the table below.

  • Containment: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Using only non-sparking tools, carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[6][8]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all contaminated cleaning materials into the waste container.

  • Disposal: The container with the absorbed spill material must be treated as hazardous waste and disposed of according to the workflow in Section 3.

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE is a non-negotiable aspect of laboratory safety. The following equipment is mandatory when handling or preparing tetrakis(dimethylsilyl)silane for disposal.[1]

Protection TypeSpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[7]Prevents skin contact and irritation.
Eye Protection Chemical safety goggles or a face shield.[7]Protects against splashes that can cause serious eye irritation. Do not wear contact lenses.[9]
Skin and Body A flame-retardant lab coat and closed-toe shoes.Protects skin from accidental contact and provides a barrier against splashes.
Respiratory Use only in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH-certified respirator with appropriate cartridges is necessary.[7]Prevents inhalation of vapors which may cause respiratory tract irritation.

Always handle this chemical in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.

Conclusion: A Commitment to Safety

The proper disposal of tetrakis(dimethylsilyl)silane is a straightforward process when guided by the principles of risk assessment and regulatory compliance. The unequivocal primary disposal route is through a certified professional waste management service. By understanding the compound's hazards, adhering to the systematic disposal workflow, and utilizing appropriate personal protective equipment, you build a self-validating system of safety that protects you, your colleagues, and our shared environment.

References

  • TETRAKIS(DIMETHYLSILOXY)SILANE Safety Data Sheet. Gelest, Inc. [Link]

  • SIT7276.0 TETRAKIS(DIMETHYLAMINO)SILANE Safety Data Sheet. Gelest, Inc. [Link]

  • Silane Coupling Agent Storage & Handling Guide. Power Chemical Corporation (SiSiB SILANES). [Link]

  • TETRAKIS(TRIMETHYLSILYL)SILANE Safety Data Sheet. Gelest, Inc. [Link]

  • TETRAKIS(DIMETHYLSILOXY)SILANE Safety Data Sheet. Gelest, Inc. via Amazon S3. [Link]

  • Material Safety Data Sheet - Tetrakis(trimethylsilyloxy)silane, 98%. Cole-Parmer. [Link]

  • Any advice transferring & storing of organosilane coupling agent? ResearchGate. [Link]

  • Tetrakis(trimethylsilyl)silane. PubChem, National Center for Biotechnology Information. [Link]

  • Tetrakis(trimethylsilyl)silane. Wikipedia. [Link]

  • Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

  • PHENYLSILANE Safety Data Sheet. Gelest, Inc. [Link]

  • What precautions should be taken when storing silane coupling agents? Shin-Etsu Silicone. [Link]

  • Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Gelest, Inc. [Link]

  • Hydrolysis of Fluorosilanes: A Theoretical Study. ResearchGate. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

Sources

Handling

Personal protective equipment for handling Tetrakis dimethylsilylsilane

As a Senior Application Scientist, I have observed that the successful integration of advanced organosilicon precursors into drug development and materials science relies entirely on mastering their unique reactivity pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the successful integration of advanced organosilicon precursors into drug development and materials science relies entirely on mastering their unique reactivity profiles. Tetrakis(dimethylsilyl)silane (TDMS) is a highly versatile, structurally unique compound featuring four dimethylsilyl groups attached to a central silicon atom. While it is an invaluable precursor for synthesizing silicon-based polymers and semiconductor films, its dense concentration of reactive Si–H bonds presents distinct operational challenges.

This guide provides a comprehensive, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of TDMS. Every protocol detailed below is designed as a self-validating system to ensure maximum safety and scientific integrity.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. TDMS is not merely flammable; its reactivity is driven by the polarization of its silicon-hydrogen (Si–H) bonds. When exposed to ambient moisture, these bonds undergo rapid hydrolysis, generating highly flammable hydrogen gas and silanols[1]. Furthermore, its melting point sits precisely at typical room temperatures (21 °C), meaning it can exist as a solid lump, a powder, or a clear liquid depending on the ambient conditions of your laboratory[2].

Table 1: Quantitative Data and Hazard Summary for TDMS

Property / SpecificationValue / DescriptionOperational Implication
CAS Number 2003-85-2[2]Essential for precise SDS and inventory tracking.
Melting Point 21 °C (69.8 °F)[2]May require gentle, controlled warming (water bath, no open flames) to liquefy for volumetric transfer.
GHS Classifications H228 (Flammable Solid), H315 (Skin Irritation), H319 (Eye Irritation)[1]Dictates strict exclusion of ignition sources and mandatory barrier protection.
Storage Temperature 0–10 °C (Refrigerated)[2]Prevents thermal degradation and minimizes vapor pressure during storage.
Incompatibilities Moisture, Oxidizing agents, Acids, Bases[1]Requires strict Schlenk line or glovebox techniques under Argon or Nitrogen.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive silanes. The selection of PPE must account for both chemical corrosivity and the potential for spontaneous flash fires resulting from delayed ignition of localized hydrogen pockets[3][4].

  • Hand Protection (Dual-Layer System):

    • Base Layer: Heavy-duty Nitrile or Neoprene gloves (minimum 8 mil thickness) to prevent chemical permeation.

    • Outer Layer: Flame-resistant (FR) Nomex gloves are required when transferring bulk quantities or handling pressurized inert gas lines[3][5]. Causality: If a localized flash fire occurs due to static discharge, standard nitrile will melt directly into the epidermis, causing severe thermal and chemical burns.

  • Body Protection: A certified Flame-Resistant (FR) lab coat (e.g., Nomex or treated cotton) is mandatory[3]. Causality: Synthetic polymer blends (polyester) act as fuel and will exacerbate burn injuries during an ignition event.

  • Eye & Face Protection: ANSI Z87.1 compliant chemical splash goggles paired with a full polycarbonate face shield[6]. Causality: The hydrolysis of TDMS in a closed or semi-closed system can cause rapid pressure buildup, leading to the explosive rupture of glassware.

  • Respiratory Protection: All work must be conducted within a certified chemical fume hood (face velocity 80-100 fpm) or an inert atmosphere glovebox[1][6]. If engineering controls fail or a spill occurs, an N95 or P100 particulate respirator equipped with organic vapor cartridges is required for evacuation[7].

Operational Workflow: Handling and Transfer

Because TDMS is sensitive to moisture and prone to static ignition[1], the transfer protocol must be a closed, self-validating loop.

Step-by-Step Handling Methodology:

  • Environmental Purging: Transfer TDMS exclusively within a glovebox purged with high-purity Argon (preferred over Nitrogen due to Argon's higher density, which better blankets the liquid/solid). Ensure moisture and oxygen sensors read < 1 ppm.

  • Grounding and Bonding: If transferring from a bulk metal container, physically ground and bond the source and receiving vessels[2]. Causality: The flow of non-polar liquids/solids generates static electricity. A single static spark is sufficient to ignite the Si-H/moisture reaction byproducts.

  • Tool Selection: Utilize only non-sparking spatulas (e.g., Teflon or beryllium-copper) for solid transfers[6].

  • Thermal Equilibration: If the TDMS has solidified in refrigeration (0-10 °C), allow the sealed container to equilibrate to room temperature inside the inert atmosphere before opening. Causality: Opening a cold vessel will instantly condense trace atmospheric moisture into the reagent, ruining its purity and creating a pressure hazard.

TDMS_Workflow Start Pre-Operation Safety & PPE Check Equilibrate Thermal Equilibration (Avoid Condensation) Start->Equilibrate Atmosphere Establish Inert Atmosphere (Argon) Equilibrate->Atmosphere Transfer Transfer via Non-Sparking Tools Atmosphere->Transfer Seal Seal & Return to 0-10°C Storage Transfer->Seal

Figure 1: Step-by-step operational workflow for the safe handling and transfer of TDMS.

Waste Disposal and Chemical Neutralization Plan

Never dispose of neat (pure) TDMS directly into a standard organic waste carboy. The Si-H bonds will react with adventitious water or protic solvents in the waste stream, generating hydrogen gas that will pressurize and detonate the waste container[6].

The primary and recommended method for disposal is through a licensed hazardous waste facility[6]. However, for small-scale residual waste (e.g., contaminated glassware or reaction residues), you must perform a controlled chemical neutralization (hydrolysis) to exhaust the reactive Si-H bonds.

Step-by-Step Neutralization Methodology:

  • Preparation: Conduct this entirely within a fume hood. Place a large beaker containing a magnetic stir bar on a stir plate. Ensure the beaker volume is at least 10 times the volume of the waste to safely contain any foaming.

  • Initial Dilution: For every 1 volume of TDMS waste, add 3 volumes of an inert, dry solvent (such as anhydrous isopropanol) to the beaker[6]. Causality: Dilution acts as a thermal sink, controlling the exothermic rate of the subsequent hydrolysis reaction.

  • Controlled Hydrolysis: Begin stirring. Using an addition funnel, add a 5% aqueous Sodium Bicarbonate ( NaHCO3​ ) solution dropwise (approx. 1-2 mL per minute)[6]. Causality: The mild base catalyzes the hydrolysis of the Si-H bonds into silanols and hydrogen gas. Dropwise addition prevents thermal runaway and excessive gas evolution.

  • Reaction Maturation: Continue stirring for a minimum of 2 hours after the addition is complete to ensure total consumption of the silane.

  • Validation: Test the solution with pH paper. The final pH must stabilize between 6.0 and 8.0[6]. If it is too basic, neutralize dropwise with 1M HCl.

  • Final Disposal: Once bubbling has completely ceased and the pH is neutral, transfer the benign aqueous/organic mixture to a properly labeled, vented hazardous waste container.

TDMS_Neutralization Waste Collect TDMS Residue Dilute Dilute 1:3 with Anhydrous Isopropanol Waste->Dilute Hydrolysis Dropwise Addition of 5% NaHCO3 Dilute->Hydrolysis Stir Stir 2 Hours (Vent H2 Gas) Hydrolysis->Stir Validate Validate pH (6.0-8.0) Stir->Validate Dispose Transfer to Vented Hazmat Container Validate->Dispose

Figure 2: Chemical neutralization and hydrolysis protocol for TDMS laboratory waste.

References

  • Vanderbilt University. "Chemical Safety Protocol: Silane." Vanderbilt Environmental Health and Safety. Available at:[Link]

  • Boston University. "Standard Operating Procedure: Highly Hazardous Gases." BU Environmental Health & Safety. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis dimethylsilylsilane
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